Methionol
説明
Structure
3D Structure
特性
IUPAC Name |
3-methylsulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUGFKJYCPYHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060128 | |
| Record name | 3-(Methylthio)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour | |
| Record name | (3-Methylthio)propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
89.00 to 90.00 °C. @ 13.00 mm Hg | |
| Record name | 3-(Methylthio)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in alcohol, propylene glycol and oils | |
| Record name | (3-Methylthio)propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.027-1.033 | |
| Record name | (3-Methylthio)propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
505-10-2 | |
| Record name | 3-(Methylthio)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionol | |
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| Record name | 1-Propanol, 3-(methylthio)- | |
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| Record name | 3-(Methylthio)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277 | |
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| Record name | 3-(METHYLTHIO)-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1E1U441XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Methylthio)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biosynthesis of Methionol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionol, or 3-(methylthio)-1-propanol, is a sulfur-containing alcohol with significant applications in the flavor and fragrance industry and potential relevance in drug development due to its metabolic pathways. This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis and biosynthesis of this compound. We delve into the prevalent biosynthetic route in microorganisms, the Ehrlich pathway, detailing its enzymatic steps, regulation, and key genetic players. Furthermore, we present a robust chemical synthesis method for this compound production. This document is designed to be a practical resource, offering structured quantitative data, detailed experimental protocols, and visual representations of pathways and workflows to aid researchers in their scientific endeavors.
Biosynthesis of this compound via the Ehrlich Pathway
The primary route for the biological production of this compound in various microorganisms, most notably the yeast Saccharomyces cerevisiae, is the Ehrlich pathway.[1][2] This catabolic pathway converts the amino acid L-methionine into this compound through a series of three key enzymatic reactions: transamination, decarboxylation, and reduction.[3]
Enzymatic Steps of the Ehrlich Pathway
-
Transamination: The pathway is initiated by the removal of the amino group from L-methionine, a reaction catalyzed by aminotransferases. In S. cerevisiae, several aminotransferases can perform this step, converting L-methionine into α-keto-γ-(methylthio)butyrate (KMTB).[1]
-
Reduction: Finally, methional is reduced to this compound by the action of alcohol dehydrogenases (ADHs). Several ADH isozymes can catalyze this final step, with ADH4 being identified as playing a significant role in this conversion.[6]
A competing pathway, the demethiolation pathway, can also metabolize methionine, leading to the production of other volatile sulfur compounds. However, the Ehrlich pathway is considered the major route for this compound biosynthesis.
Regulation of the Ehrlich Pathway in Saccharomyces cerevisiae
The expression of the genes involved in the Ehrlich pathway is tightly regulated at the transcriptional level. The transcription factor Aro80 is a key activator, inducing the expression of ARO9 (an aminotransferase) and ARO10 in the presence of aromatic amino acids.[1][7] Additionally, the expression of these genes is subject to nitrogen catabolite repression (NCR), where the presence of preferred nitrogen sources like ammonia (B1221849) can suppress their transcription.[7] The transcription factors Cat8 and Mig1 have also been implicated in the regulation of ARO9 and ARO10 expression.[7] Furthermore, the activity of the Aro10p enzyme appears to be regulated post-transcriptionally, influenced by the available carbon and nitrogen sources.[1] The expression of ADH4 is known to be upregulated under conditions of low zinc.[8]
Chemical Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the Michael addition of methyl mercaptan to acrolein, which first yields methional. The subsequent reduction of methional produces this compound.
Synthesis of Methional
The reaction of methyl mercaptan and acrolein is typically catalyzed by a basic catalyst. Both homogeneous and heterogeneous catalysts can be employed.
-
Homogeneous Catalysis: Organic bases such as triethylamine (B128534) or pyridine (B92270) can be used. The reaction is generally carried out at low temperatures (-20°C to 100°C) and can achieve high conversion and yield.[9]
-
Heterogeneous Catalysis: The use of a heterogeneous basic resin offers the advantage of easy catalyst removal and reusability.[10]
The reaction can be summarized as follows:
CH₃SH + CH₂=CHCHO → CH₃SCH₂CH₂CHO
Reduction of Methional to this compound
Methional can be reduced to this compound using standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like ethanol (B145695) or isopropanol.
CH₃SCH₂CH₂CHO + [H] → CH₃SCH₂CH₂CH₂OH
Quantitative Data
The following tables summarize key quantitative data related to this compound synthesis and biosynthesis.
Table 1: Optimal Conditions for this compound Production by Kluyveromyces lactis KL71 in Coconut Cream [11]
| Parameter | Optimal Value |
| Initial pH | 5.0 |
| Temperature | 33.0 °C |
| L-methionine concentration | 0.15% (w/v) |
| Yeast extract concentration | 0.05% (w/v) |
Table 2: this compound and 3-Methylthiopropylacetate (3-MTPA) Production in Engineered Saccharomyces cerevisiae [3]
| Strain/Condition | This compound (g/L) | 3-MTPA (g/L) |
| Wild type S. cerevisiae CEN.PK113-7D | 3.5 | Traces |
| Overexpression of ATF1 with optimized glucose feeding | 2.5 | 2.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound synthesis and analysis.
Overexpression of ADH4 in Saccharomyces cerevisiae
This protocol describes the steps for overexpressing the ADH4 gene in S. cerevisiae to potentially enhance this compound production.
Materials:
-
S. cerevisiae strain (e.g., CEN.PK113-7D)
-
Yeast expression vector (e.g., pVT100-U)
-
Primers for ADH4 amplification
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
Lithium acetate, polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA
-
Selective growth media (e.g., YPD, SC-Ura)
-
Equipment for PCR, gel electrophoresis, cell culture, and transformation
Procedure:
-
Plasmid Construction:
-
Amplify the ADH4 open reading frame from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the yeast expression vector with the corresponding restriction enzymes.
-
Ligate the digested ADH4 fragment into the linearized vector.
-
Transform the ligation product into E. coli for plasmid propagation and selection.
-
Isolate the plasmid DNA and verify the correct insertion by restriction digestion and DNA sequencing.
-
-
Yeast Transformation:
-
Grow an overnight culture of the desired S. cerevisiae strain in YPD medium.
-
Inoculate a fresh culture and grow to mid-log phase.
-
Harvest and wash the cells.
-
Resuspend the cells in a solution of lithium acetate.
-
Add the expression plasmid, single-stranded carrier DNA, and PEG solution to the cell suspension.
-
Heat-shock the cells.
-
Plate the cells on selective medium (e.g., SC medium lacking uracil (B121893) for a URA3-marked plasmid) and incubate until colonies appear.
-
-
Verification of Overexpression:
-
Confirm the presence of the plasmid in transformants by colony PCR.
-
To verify overexpression, grow the transformed and control strains and extract total RNA or protein.
-
Analyze ADH4 mRNA levels by RT-qPCR or Adh4p protein levels by Western blotting.
-
-
Fermentation and this compound Analysis:
-
Conduct fermentations with the engineered and control strains in a defined medium containing a known concentration of L-methionine.
-
At various time points, collect culture supernatants.
-
Analyze the concentration of this compound in the supernatants using GC-MS.
-
ARO10 Decarboxylase Activity Assay
This protocol allows for the measurement of α-keto acid decarboxylase activity in yeast cell extracts.[2]
Materials:
-
Yeast cell extract
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NAD⁺ (2 mM)
-
MgCl₂ (5 mM)
-
Thiamine (B1217682) diphosphate (B83284) (0.2 mM)
-
Yeast aldehyde dehydrogenase
-
Substrate: α-keto-γ-(methylthio)butyrate (KMTB) (2 mM)
-
Spectrophotometer
Procedure:
-
Preparation of Cell Extracts:
-
Grow yeast cells to the desired growth phase in a suitable medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with buffer.
-
Lyse the cells using methods such as glass bead homogenization or enzymatic digestion.
-
Clarify the lysate by centrifugation to obtain the cell-free extract.
-
Determine the protein concentration of the extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, MgCl₂, thiamine diphosphate, and yeast aldehyde dehydrogenase.
-
Add a known amount of the yeast cell extract to the reaction mixture.
-
Initiate the reaction by adding the substrate (KMTB).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by the coupled activity of the decarboxylase and aldehyde dehydrogenase.
-
Calculate the enzyme activity based on the rate of NADH formation and the molar extinction coefficient of NADH.
-
Chemical Synthesis of 3-(Methylthio)-1-propanol
This protocol outlines the chemical synthesis of this compound from acrolein and methyl mercaptan.
Materials:
-
Acrolein
-
Methyl mercaptan
-
Triethylamine (or other basic catalyst)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for synthesis and purification
Procedure:
-
Synthesis of Methional:
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve acrolein in a suitable solvent.
-
Add a catalytic amount of triethylamine.
-
Cool the mixture and slowly add methyl mercaptan, maintaining the reaction temperature below a specified limit.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, perform an aqueous work-up to remove the catalyst and isolate the crude methional.
-
-
Reduction to this compound:
-
Dissolve the crude methional in ethanol.
-
Slowly add sodium borohydride to the solution while stirring.
-
Monitor the reduction by TLC or GC.
-
Once the reaction is complete, carefully quench the excess reducing agent with water or dilute acid.
-
-
Purification:
-
Extract the aqueous mixture with an organic solvent such as diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
-
GC-MS Analysis of this compound in Fermentation Broth
This protocol details a method for the quantification of this compound in a fermentation broth.
Materials:
-
Fermentation broth sample
-
Internal standard (e.g., 2-octanol)
-
Sodium chloride
-
Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and debris.
-
To a known volume of the supernatant, add a known amount of the internal standard.
-
Saturate the sample with sodium chloride to improve the extraction efficiency.
-
Extract the sample with an appropriate organic solvent (e.g., dichloromethane) by vigorous vortexing.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume if necessary.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS.
-
Use a temperature program that allows for the separation of this compound from other volatile compounds.
-
Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations, each containing the same amount of internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
-
Applications in Drug Development
The study of this compound synthesis and biosynthesis pathways can have implications for drug development. Understanding the enzymes involved in methionine metabolism, such as those in the Ehrlich pathway, can provide insights into cellular processes that may be targeted by therapeutic agents. For instance, the regulation of aminotransferases and decarboxylases could be relevant in the context of metabolic disorders or cancer, where amino acid metabolism is often dysregulated. Furthermore, the enzymatic pathways for this compound production could be harnessed for the biocatalytic synthesis of drug intermediates or for the development of novel enzymatic assays for high-throughput screening.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and biosynthesis of this compound. The biosynthetic Ehrlich pathway in yeast offers a renewable route to this valuable compound, with opportunities for optimization through metabolic engineering. The chemical synthesis provides a robust and scalable alternative. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, flavor chemistry, and drug development, facilitating further research and application of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological Characterization of the ARO10-Dependent, Broad-Substrate-Specificity 2-Oxo Acid Decarboxylase Activity of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automation protocol for high-efficiency and high-quality genomic DNA extraction from Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ADH4 | SGD [yeastgenome.org]
- 8. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Screening of Saccharomyces and Non-Saccharomyces Wine Yeasts for Their Decarboxylase Activity of Amino Acids [mdpi.com]
Characterization of Methionol: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionol, also known as 3-(methylthio)-1-propanol, is an organosulfur compound with the chemical formula C4H10OS. It is a colorless to pale yellow liquid recognized for its characteristic sulfurous, meaty, and onion-like aroma. Found naturally in tomatoes, wine, and soy sauce, this compound is a key component in the flavor and fragrance industry. Beyond its sensory applications, a thorough understanding of its physicochemical properties is essential for its application in research and development, including potential considerations in drug development and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C4H10OS | |
| Molecular Weight | 106.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Sulfurous, meaty, onion-like | |
| Density | 1.03 g/mL at 25 °C | |
| Refractive Index | n20/D 1.49 |
Thermal and Volatility Properties
| Property | Value | Pressure | Reference(s) |
| Boiling Point | 194-195 °C | 760 mmHg | |
| 89-90 °C | 13 mmHg | ||
| Melting Point | -100 °C (estimate) | ||
| Flash Point | 195 °F (90.56 °C) | ||
| Vapor Pressure | 0.156 mmHg at 25 °C | ||
| Vapor Density | 3.6 (Air = 1) |
Solubility and Partitioning
| Property | Value | Reference(s) |
| Solubility in Water | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in alcohol, propylene (B89431) glycol, and oils | |
| logP (o/w) | 0.40 - 0.5 | |
| pKa | 14.87 ± 0.10 (Predicted) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small volume of liquid.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stirring bar (optional, for use with a hot plate stirrer)
Procedure:
-
Introduce approximately 0.5 mL of this compound into the small test tube.
-
Place a small magnetic stirring bar in the test tube if using a hot plate stirrer.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the this compound.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Place the assembly in a Thiele tube or a heating block on a hot plate stirrer. The heat transfer fluid in the Thiele tube should be below the opening of the test tube.
-
Begin heating the apparatus gently.
-
As the temperature rises, a stream of air bubbles will emerge from the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates that the vapor pressure of the this compound is equal to the atmospheric pressure.
-
Record the temperature at which this rapid stream of bubbles is observed. This is the boiling point.
-
To confirm, remove the heat source and note the temperature at which the liquid is drawn back into the capillary tube. This should be close to the recorded boiling point.
Caption: Workflow for determining the boiling point of this compound.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it again (m2).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.
-
Dry the exterior and weigh the filled pycnometer (m3).
-
Calculate the density of this compound using the following formula: Density of this compound = [(m3 - m1) / (m2 - m1)] * Density of Water at the experimental temperature.
Caption: Workflow for determining the density of this compound.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens cleaning paper
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
Turn on the refractometer and the light source.
-
Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).
-
Calibrate the instrument using a standard liquid with a known refractive index.
-
Open the prism of the refractometer and clean the surfaces with lens paper and a suitable solvent (e.g., ethanol), then allow it to dry completely.
-
Place a few drops of this compound onto the lower prism surface using a clean dropper.
-
Close the prism and ensure the liquid spreads evenly between the two prism surfaces.
-
Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, adjust the dispersion compensator to eliminate them.
-
Read the refractive index value from the scale.
Caption: Workflow for determining the refractive index of this compound.
Determination of Partition Coefficient (logP) (Shake-Flask Method)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.
Apparatus:
-
Separatory funnel
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC, HPLC)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.
-
Accurately prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the this compound solution and a known volume of the pre-saturated n-octanol to a separatory funnel.
-
Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Calculate logP as the base-10 logarithm of P.
Caption: Workflow for determining the logP of this compound.
Determination of Aqueous Solubility
This protocol provides a general method for determining the solubility of this compound in water.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration device (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., GC, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a vial.
-
Seal the vial and place it in a constant temperature shaker (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
After equilibration, allow the solution to stand undisturbed to let any undissolved this compound settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved droplets.
-
Quantify the concentration of this compound in the filtered aqueous solution using a calibrated analytical method.
-
The determined concentration represents the aqueous solubility of this compound at the specified temperature.
Caption: Workflow for determining the aqueous solubility of this compound.
Conclusion
This technical guide has provided a detailed summary of the key physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and accurate measurement of these properties are fundamental for the effective and safe application of this compound in various scientific and industrial fields.
The Biological Role and Function of Methionol in Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionol (3-(methylthio)-1-propanol) is a sulfur-containing higher alcohol produced by yeast, primarily Saccharomyces cerevisiae, during fermentation. It is a catabolic byproduct of L-methionine metabolism via the Ehrlich pathway. While recognized for its significant impact on the aroma and flavor profiles of fermented beverages and foods, where it can impart notes of potato, cauliflower, and meat, its biological roles extend beyond sensory characteristics. This technical guide provides an in-depth exploration of the biosynthesis, metabolic regulation, and physiological functions of this compound in yeast. It details the enzymatic steps of its formation, presents quantitative data on its production by various yeast strains, and outlines experimental protocols for its study. Furthermore, this guide illustrates the metabolic and potential signaling pathways involving this compound, offering insights for researchers in microbiology, food science, and drug development.
Introduction
Yeast metabolism is a complex network of biochemical reactions that are fundamental to numerous industrial processes, from baking and brewing to biofuel production and pharmaceuticals. Among the vast array of metabolites produced, fusel alcohols, which are byproducts of amino acid catabolism, play a crucial role in the sensory qualities of fermented products. This compound, derived from methionine, is a notable fusel alcohol due to its potent sulfurous aroma.[1] Understanding the biological role and regulation of this compound production is critical for controlling flavor profiles in the food and beverage industry and for a more comprehensive understanding of yeast physiology and metabolism. Recent studies also suggest potential roles for methionine derivatives in broader cellular processes, including stress response and mitochondrial function, making this compound a subject of interest for researchers beyond the field of flavor chemistry.
Biosynthesis of this compound via the Ehrlich Pathway
This compound is synthesized from the amino acid L-methionine through a series of enzymatic reactions known as the Ehrlich pathway.[2][3] This pathway is a general route for the catabolism of amino acids to their corresponding higher alcohols. The process for this compound formation involves three main steps:
-
Transamination: L-methionine is first converted to its α-keto acid, α-keto-γ-(methylthio)butyrate (KMBA). This reaction is catalyzed by aminotransferases. In S. cerevisiae, the aromatic aminotransferases Aro8p and Aro9p are involved in this initial step.[1]
-
Decarboxylation: The α-keto acid, KMBA, is then decarboxylated to form the corresponding aldehyde, methional (3-(methylthio)propionaldehyde). This is a key step, and in Saccharomyces cerevisiae, it is specifically catalyzed by the α-keto acid decarboxylase Aro10p (also known as Ydr380wp).[2][4] While other decarboxylases exist in yeast (Pdc1p, Pdc5p, Pdc6p), Aro10p shows a high affinity for the branched-chain and sulfur-containing α-keto acids.[2]
-
Reduction: Finally, methional is reduced to this compound. This reduction is carried out by alcohol dehydrogenases (ADHs). Several ADHs can perform this function, with Adh4p showing a notable increase in expression in response to methional.[5]
Interestingly, the catabolism of methionine in yeast is more complex than that of other amino acids. Besides this compound, this pathway can also lead to the formation of methanethiol (B179389) and α-ketobutyrate, the latter of which can be re-utilized by the cell, making this metabolic route more economical.[2][4]
Biological Functions of this compound
Role in Flavor and Aroma
This compound is a potent aroma-active compound with a low sensory perception threshold.[1] It is a key contributor to the flavor profiles of many fermented foods and beverages, including beer, wine, cheese, and soy products. Its characteristic aroma is often described as "cooked potato," "cauliflower," or "meaty."[1] While it can be a desirable flavor component in some contexts, in others, such as wine, high concentrations of this compound are considered an off-flavor.[6] The production of this compound is therefore a critical parameter to control in industrial fermentations to achieve the desired sensory profile of the final product.
Potential Role in Quorum Sensing and Filamentous Growth
In yeast, certain fusel alcohols, such as 2-phenylethanol (B73330) and tryptophol, act as quorum-sensing molecules that regulate the morphological transition between the unicellular yeast form and the filamentous (pseudohyphal) form. This transition is often a response to environmental stresses, such as nitrogen limitation. While the direct role of this compound as a quorum-sensing molecule in S. cerevisiae is not as well-established as for other fusel alcohols, the addition of various alcohols, including fusel alcohols, has been shown to induce filamentous growth in haploid cells.[7] Given its structural similarity to other quorum-sensing fusel alcohols, it is plausible that this compound may also play a role in cell-to-cell communication and morphological changes, potentially as part of the complex mixture of alcohols produced during fermentation.
Connection to Mitochondrial Activity and Stress Response
Recent research has suggested a link between methionine metabolism and mitochondrial function. Methionine and its derivatives, potentially including this compound, may help to stabilize mitochondrial activity.[8] It has been proposed that the sulfur atom in these molecules could act to scavenge reactive oxygen species (ROS), thereby protecting essential cellular components like iron-sulfur clusters from oxidative damage.[8] This antioxidant activity could be particularly important during the stressful conditions of fermentation.
Quantitative Data on this compound Production
The production of this compound by yeast is highly dependent on the yeast strain, fermentation conditions (such as temperature, pH, and aeration), and the composition of the fermentation medium, particularly the concentration of L-methionine and other nitrogen sources.
| Yeast Strain | Fermentation Medium | Key Conditions | This compound Concentration | Reference |
| Saccharomyces cerevisiae Y03401 | Optimized Medium | Glucose: 60 g/L, L-methionine: 3.8 g/L, 26°C, 63h | 3.66 g/L | [3] |
| Saccharomyces cerevisiae EC1118 | Coconut Cream + L-methionine | - | Highest producer among 8 strains tested | [9] |
| Kluyveromyces lactis KL71 | Coconut Cream + L-methionine | pH 5.0, 33°C, 0.15% L-methionine | High producer | [9] |
| Saccharomyces cerevisiae BY4743 | Synthetic Grape Medium | 28°C | 2209 µg/L | [1] |
| Saccharomyces cerevisiae F15 | Synthetic Grape Medium | 28°C | 3473 µg/L | [1] |
| Various S. cerevisiae strains | 3-Met Conversion Medium | Screening of 39 strains | >0.5 g/L for nearly half of strains | [3] |
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the quantification of this compound in yeast culture supernatants.
1. Sample Preparation (Static Headspace)
-
Transfer a known volume (e.g., 10 mL) of yeast culture supernatant or fermented beverage into a 22 mL headspace vial.
-
For calibration, prepare a series of working standards by diluting a stock solution of this compound in a matrix that mimics the sample (e.g., 40% ethanol/water for distilled beverages).
-
Place the vials in a static headspace autosampler.
2. GC-MS Analysis
-
GC System: Agilent Intuvo 9000 GC or similar.
-
Column: HP-Innowax, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless, 220°C, 25:1 split ratio.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 100°C.
-
Ramp 1: Increase at 5°C/min to 150°C.
-
Ramp 2: Increase at 20°C/min to 250°C, hold for 2 minutes.[2]
-
-
Mass Spectrometer: Operated in electron impact (EI) mode (70 eV).
-
Data Acquisition: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
3. Data Analysis
-
Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration of this compound by generating a calibration curve from the peak areas of the standards.
Yeast Filamentation Assay
This protocol is adapted from methods used to study alcohol-induced filamentation.[7]
1. Strain Preparation
-
Grow the S. cerevisiae strain of interest overnight in YPD liquid medium.
-
Wash the cells with sterile water and resuspend them in a nitrogen-limiting medium (e.g., SLAD medium) to a specific optical density (e.g., OD600 = 1.0).
2. Assay Setup
-
Prepare SLAD agar (B569324) plates. After autoclaving and cooling the medium to approximately 50-60°C, add this compound to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1% v/v). A control plate without this compound should also be prepared.
-
Spot a small volume (e.g., 5 µL) of the yeast cell suspension onto the surface of the plates.
-
Incubate the plates at 30°C for 3-5 days.
3. Microscopic Examination
-
Observe the morphology of the yeast colonies at the edge of the spot using a microscope.
-
Look for the presence of elongated cells and pseudohyphae, which are indicative of filamentous growth.
-
For invasive growth analysis, gently wash the surface of the agar with a stream of water to remove non-invasive cells. The remaining cells that have invaded the agar can then be visualized under a microscope.
Signaling Pathways and Metabolic Interconnections
While a direct signaling cascade initiated by extracellular this compound is not yet fully elucidated in S. cerevisiae, its production is intrinsically linked to the broader methionine metabolic network, which has significant signaling implications. Methionine metabolism is connected to the Target of Rapamycin Complex 1 (TORC1) pathway, a central regulator of cell growth and proliferation. The availability of methionine influences the levels of S-adenosylmethionine (SAM), a key methyl donor that, in turn, modulates TORC1 activity.[3] High levels of methionine and SAM are associated with TORC1 activation and the suppression of autophagy.
Conclusion and Future Directions
This compound is a multifaceted metabolite in yeast. It is a key determinant of the organoleptic properties of fermented products and its biosynthesis via the Ehrlich pathway is well-characterized. The quantitative production of this compound varies significantly between yeast strains and is influenced by environmental factors, offering opportunities for strain selection and process optimization in industrial settings. While its direct role in signaling pathways such as quorum sensing requires further investigation, its connection to the broader methionine metabolic network and its potential impact on mitochondrial function and stress response highlight promising areas for future research. A deeper understanding of the genetic and environmental regulation of this compound production will not only enable better control over flavor development in foods and beverages but may also uncover novel aspects of yeast physiology relevant to drug development and biotechnology.
References
- 1. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. aminer.cn [aminer.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Relationships between kinetic constants and the amino acid composition of enzymes from the yeast Saccharomyces cerevisiae glycolysis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of flavour-active this compound from methionine metabolism by yeasts in coconut cream - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Methionol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionol, chemically known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound recognized for its potent aroma and emerging biological activities. Initially identified as a key flavor component in a variety of fermented foods and beverages, its origins are primarily traced to the microbial metabolism of L-methionine. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and methodologies for the isolation and purification of this compound from natural sources, with a particular focus on microbial fermentation. Detailed experimental protocols, quantitative data, and visual workflows are presented to serve as a practical resource for researchers in natural product chemistry, microbiology, and drug development.
Discovery and Natural Occurrence
While the precise historical account of its initial discovery is not well-documented in seminal literature, this compound was likely first identified during the analytical characterization of volatile compounds in foods and beverages in the mid-20th century. It is a naturally occurring metabolite found in a wide array of sources.[1][2][3]
Natural Sources of this compound:
-
Fermented Products: It is a well-established aroma component in wine, cheese, roasted coffee, and soy sauce.[1]
-
Microorganisms: this compound is a known metabolite of various yeast species, including Saccharomyces cerevisiae and Kluyveromyces lactis, as well as bacteria like Bacillus anthracis.[1]
-
Fruits and Vegetables: Trace amounts have been detected in foods such as tomatoes, apples, figs, and horseradish trees.[4]
This compound's presence in these sources is primarily attributed to the metabolic activity of microorganisms, which convert the amino acid L-methionine into this compound via the Ehrlich pathway.
Biosynthesis of this compound: The Ehrlich Pathway
In yeasts and other microorganisms, L-methionine is converted to this compound through a three-step enzymatic cascade known as the Ehrlich pathway.[5] This pathway is a general route for the conversion of amino acids to their corresponding higher alcohols, also known as fusel alcohols.
-
Transamination: L-methionine undergoes transamination, where its amino group is transferred to an α-keto acid (like α-ketoglutarate), forming α-keto-γ-(methylthio)butyric acid.
-
Decarboxylation: The resulting α-keto acid is then decarboxylated by a keto-acid decarboxylase to produce 3-(methylthio)propanal, also known as methional.
-
Reduction: Finally, methional is reduced by an alcohol dehydrogenase to yield this compound.
Production and Isolation from Natural Sources
Due to its low concentration in most plant materials, microbial fermentation is the most viable approach for the large-scale production and subsequent isolation of this compound. Saccharomyces cerevisiae and Kluyveromyces lactis are commonly employed for this purpose.
Fermentative Production
Optimizing fermentation conditions is critical to maximize the yield of this compound. Key parameters include the choice of yeast strain, precursor (L-methionine) concentration, temperature, pH, and aeration.
Table 1: this compound Production in Various Yeast Strains under Optimized Conditions
| Yeast Strain | Fermentation Medium | L-Methionine Conc. | Temperature (°C) | pH | Max. This compound Yield | Reference |
| S. cerevisiae CEN.PK113-7D | Synthetic | High | Not Specified | Not Specified | 3.5 g/L | [5] |
| K. lactis KL71 | Coconut Cream | 0.15% | 33.0 | 5.0 | Not specified, but potent | [5] |
| S. cerevisiae Y03401 | Optimized Medium | 3.8 g/L | 26 | 4.0 | 3.66 g/L |
Proposed Workflow for Preparative Isolation and Purification
The isolation of this compound from a fermentation broth is a multi-step process designed to separate the target compound from a complex mixture of media components, microbial biomass, and other metabolites. The following workflow is a generalized protocol based on standard laboratory techniques for natural product isolation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key steps outlined in the isolation workflow.
Protocol 1: Yeast Fermentation
-
Strain and Medium: Inoculate a suitable yeast strain (e.g., S. cerevisiae) into a sterile fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and L-methionine as a precursor.
-
Incubation: Maintain the culture at the optimal temperature and pH for the chosen strain (e.g., 26-33°C, pH 4.0-5.0).
-
Monitoring: Monitor cell growth and this compound production over time using analytical techniques such as GC-MS.
-
Harvesting: After an appropriate incubation period (typically 48-72 hours), harvest the fermentation broth for downstream processing.
Protocol 2: Primary Recovery of Supernatant
-
Centrifugation: Centrifuge the fermentation broth at approximately 5,000 x g for 15 minutes to pellet the yeast cells.
-
Filtration: Decant the supernatant and pass it through a series of filters, starting with a depth filter to remove larger particles, followed by a 0.22 µm sterile filter to remove any remaining cells and ensure clarity.[6][7]
Protocol 3: Liquid-Liquid Extraction
-
Solvent Selection: Use a water-immiscible organic solvent in which this compound is soluble, such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Extraction: In a separatory funnel, mix the cell-free supernatant with an equal volume of the chosen organic solvent. Shake vigorously and allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction process on the aqueous layer two more times with fresh solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 4: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation: Gently heat the crude extract under reduced pressure. This compound has a boiling point of approximately 89-90°C at 13 mmHg.[2] Collect the fraction that distills over in this temperature range. This step is effective for removing low-boiling impurities and the bulk of the extraction solvent.
Protocol 5: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica (B1680970) gel 60 using a suitable non-polar solvent system (e.g., hexane (B92381)/ethyl acetate).[8][9][10]
-
Sample Loading: Dissolve the distilled this compound fraction in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing pure this compound.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Table 2: Analytical Characterization of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀OS | [1] |
| Molar Mass | 106.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Odor | Sulfurous, soup-like, meaty | [11] |
| Boiling Point | 89-90 °C @ 13 mmHg | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2] |
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological activities of this compound beyond its role as a flavor compound. A notable example is its antifungal properties against the plant pathogen Botrytis cinerea.
Antifungal Mechanism of Action
This compound has been shown to inhibit the growth of B. cinerea in postharvest tomatoes.[12] The proposed mechanism involves a multi-pronged attack on the fungus and modulation of the host's defense response.
-
Direct Antifungal Effects:
-
Inhibits mycelial growth and spore germination.
-
Damages the fungal cell membrane, leading to increased permeability.
-
Causes leakage of intracellular components such as nucleic acids and proteins.
-
-
Modulation of Host Defense:
-
Enhances the activity of antioxidant enzymes (e.g., POD, SOD, CAT) in the host fruit.
-
Delays the induction of stress-related gene expression in the host.
-
Conclusion and Future Directions
This compound, a naturally occurring metabolite from microbial fermentation, represents a compound of interest for both the flavor industry and potentially for pharmaceutical and agricultural applications. While methods for its production through fermentation are well-established, this guide provides a consolidated framework for its preparative-scale isolation and purification. The elucidation of its antifungal mechanism opens new avenues for research into its broader biological activities and potential effects on other cellular signaling pathways. Future work should focus on optimizing the purification protocol to improve yield and purity, as well as exploring the full spectrum of this compound's bioactivity to unlock its potential in drug development and other scientific fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-(Methylthio)-1-propanol (HMDB0031716) [hmdb.ca]
- 4. Showing Compound 3-(Methylthio)-1-propanol (FDB008379) - FooDB [foodb.ca]
- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Recovery of Yeast Culture Supernatant for Recombinant Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. guidechem.com [guidechem.com]
- 12. Biocontrol Effect and Possible Mechanism of Food-Borne Sulfide 3-Methylthio-1-Propanol Against Botrytis cinerea in Postharvest Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on 3-(Methylthio)-1-propanol: A Technical Guide
An In-depth Look at the Foundational Synthesis and Characterization of a Key Flavor Compound
For researchers, scientists, and professionals in drug development, a thorough understanding of the historical context and early research into key chemical compounds is invaluable. This technical guide delves into the core early research surrounding 3-(Methylthio)-1-propanol, also known as methionol, a significant volatile sulfur compound found in a variety of foods and beverages. This document provides a detailed overview of its first reported synthesis, including the experimental protocol and characterization data from the seminal work of the early 20th century.
Introduction
3-(Methylthio)-1-propanol (CAS No. 505-10-2) is a naturally occurring compound that contributes to the characteristic aroma and flavor profiles of numerous fermented products, including wine, cheese, and soy sauce. It is a metabolite of the amino acid L-methionine, produced by yeast during fermentation via the Ehrlich pathway. Beyond its role as a flavor component, 3-(Methylthio)-1-propanol also serves as a reactant in the synthesis of various organic molecules. This guide focuses on the foundational research that first described the synthesis and properties of this important thioether.
Core Early Synthesis: The Work of Mann (1934)
The first documented chemical synthesis of 3-(Methylthio)-1-propanol appears in a 1934 publication by F. G. Mann in the Journal of the Chemical Society. This early work provides a fascinating glimpse into the synthetic methodologies and analytical techniques of the era.
Experimental Protocol
The synthesis of 3-(Methylthio)-1-propanol was achieved through the reaction of sodium methyl mercaptide with ethylene (B1197577) chlorohydrin. The following is a detailed description of the experimental procedure as reported:
Materials:
-
Sodium ethoxide solution (prepared from sodium and absolute ethanol)
-
Methyl mercaptan (methanethiol)
-
Ethylene chlorohydrin (2-chloroethanol)
Procedure:
-
Preparation of Sodium Methyl Mercaptide: A solution of sodium ethoxide was prepared by dissolving a known quantity of sodium in absolute ethanol (B145695). Methyl mercaptan was then passed through this solution until the sodium ethoxide was completely converted to sodium methyl mercaptide. The completion of this reaction was likely determined by the cessation of heat evolution or by testing for the absence of unreacted sodium ethoxide.
-
Reaction with Ethylene Chlorohydrin: Ethylene chlorohydrin was then added to the alcoholic solution of sodium methyl mercaptide. The reaction mixture was subsequently heated under reflux.
-
Work-up and Purification: After the reaction was complete, the ethanol was removed by distillation. The remaining residue was then distilled to isolate the crude 3-(Methylthio)-1-propanol. Further purification was likely achieved by fractional distillation.
Quantitative Data
The following table summarizes the quantitative data reported in the early literature for the synthesis and characterization of 3-(Methylthio)-1-propanol.
| Parameter | Reported Value (Mann, 1934) | Modern Accepted Value |
| Boiling Point | 187-189 °C (at 760 mmHg) | 187 °C (at 760 mmHg) |
| Yield | Not explicitly stated | - |
| Molecular Formula | C4H10OS | C4H10OS |
| Molecular Weight | 106.19 g/mol | 106.19 g/mol |
| Density (at 25°C) | - | 1.03 g/mL |
| Refractive Index (n20/D) | - | 1.49 |
It is important to note that early 20th-century analytical techniques were limited compared to modern standards. Characterization would have relied heavily on physical constants such as boiling point, elemental analysis to confirm the molecular formula, and possibly derivative formation. Techniques like NMR and mass spectrometry were not available.
Signaling Pathways and Experimental Workflows
The synthesis of 3-(Methylthio)-1-propanol as described by Mann (1934) is a classic example of a nucleophilic substitution reaction, specifically a Williamson ether synthesis variation for thioethers.
Caption: Workflow of the first reported synthesis of 3-(Methylthio)-1-propanol.
The natural formation of 3-(Methylthio)-1-propanol in yeast occurs via the Ehrlich pathway, a metabolic route for the conversion of amino acids to higher alcohols.
An In-depth Technical Guide to Methionol (CAS 505-10-2): Properties, Hazards, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionol, also known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound with the CAS number 505-10-2. It is a naturally occurring substance found in various foods and beverages, contributing to their characteristic aromas.[1][2] Industrially, it finds application as a flavoring agent and as an intermediate in the synthesis of other chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, associated hazards, and biological relevance of this compound, with a focus on its metabolic formation via the Ehrlich pathway. Detailed experimental protocols and structured data presentation are included to serve as a valuable resource for laboratory and drug development professionals.
Properties of this compound
This compound is a colorless to pale yellow liquid characterized by a potent, sweet, soup- or meat-like odor.[3] Its key physical and chemical properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H10OS | [4] |
| Molecular Weight | 106.19 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Odor | Powerful, sweet, meaty, soupy | [3][5] |
| Boiling Point | 89-90 °C at 13 mmHg | [4][6][7] |
| 194-195 °C at 760 mmHg | [5] | |
| Melting Point | -100 °C (estimate) | [8] |
| Density | 1.03 g/mL at 25 °C | [4][8] |
| Refractive Index (n20/D) | 1.49 | [4] |
| Flash Point | 90.56 °C (195.00 °F) - closed cup | [5] |
| Vapor Pressure | 0.156 mmHg at 25 °C (estimated) | [5] |
| Solubility | Soluble in alcohol. Slightly soluble in water. | [5][9] |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 1.91 (m), 2.11 (s), 2.52 (t), 2.60 (t), 3.71 (t) | [3] |
Hazards and Toxicological Information
This compound is classified as an irritant and requires careful handling in a laboratory setting. The following tables summarize its hazard classifications and toxicological data.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Flammable liquids | 4 | H227: Combustible liquid |
Source:[10]
Precautionary Statements
A comprehensive list of precautionary statements (P-statements) associated with this compound is provided in Safety Data Sheets. Key recommendations include:
-
Prevention: Avoid breathing vapors. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[10]
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data Summary
| Test | Species | Route | Result | Source(s) |
| Acute Oral Toxicity (LD50) | Rat (male) | Oral | 748 mg/kg | [11] |
| Rat (female) | Oral | 833 mg/kg | [11] | |
| Acute Dermal Toxicity (LD50) | Data not available | |||
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 4.84 mg/L (4 h) | [11] |
| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating to skin | [11] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Risk of serious damage to eyes | [11] |
| Respiratory or Skin Sensitization | Guinea pig | Dermal | May cause allergic skin reaction (Maximization Test) | [11] |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis of this compound and the experimental procedures for determining its key physical and toxicological properties.
Synthesis of this compound
A common laboratory-scale synthesis of 3-(methylthio)-1-propanol involves the reaction of 3-chloro-1-propanol (B141029) with sodium methanethiolate (B1210775).[9]
Materials:
-
3-chloro-1-propanol
-
Sodium methanethiolate (or generated in situ from methanethiol (B179389) and a base like sodium hydroxide)
-
An appropriate solvent (e.g., ethanol (B145695) or a water/ethanol mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve sodium methanethiolate in the chosen solvent.
-
Slowly add 3-chloro-1-propanol to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.
-
After cooling to room temperature, the resulting sodium chloride precipitate is removed by filtration.
-
The filtrate is then subjected to distillation to remove the solvent.
-
The crude product is purified by vacuum distillation to yield pure 3-(methylthio)-1-propanol.[9]
Determination of Physical Properties
The boiling point of this compound can be determined using a Thiele tube apparatus, which allows for uniform heating of a liquid sample.
Materials:
-
Thiele tube
-
Heat-transfer fluid (e.g., mineral oil)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
Procedure:
-
Fill the Thiele tube with the heat-transfer fluid to a level just above the side-arm.
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer and immerse them in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
The refractive index of this compound is measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid.
Materials:
-
Abbe refractometer or a digital refractometer
-
This compound sample
-
Dropper
-
Lens paper and a suitable solvent (e.g., ethanol) for cleaning
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard with a known refractive index, if necessary.
-
Using a dropper, apply a small drop of this compound onto the surface of the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece (for an Abbe refractometer) or read the digital display.
-
Record the refractive index reading.
-
Clean the prism thoroughly with a soft tissue and an appropriate solvent after the measurement.
Toxicological Testing Protocols (Based on OECD Guidelines)
The toxicological data for this compound are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
These guidelines describe methods for assessing the acute toxic effects of a substance when administered orally. The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 value while minimizing the number of animals used. The general procedure involves:
-
Fasting of the test animals (typically rats) overnight prior to dosing.
-
Administration of a single oral dose of this compound via gavage.
-
Observation of the animals for signs of toxicity and mortality over a period of 14 days.
-
Recording of body weight changes and any clinical signs of toxicity.
-
Gross necropsy of all animals at the end of the study.
This test evaluates the potential of a substance to cause reversible or irreversible skin damage. The procedure involves:
-
Application of a measured amount of this compound to a small area of shaved skin on a test animal (typically a rabbit).
-
The test substance is held in contact with the skin for a specified period (e.g., 4 hours).
-
After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the skin reactions is scored according to a standardized grading system.
This guideline is used to assess the potential of a substance to cause irritation or damage to the eyes. The procedure involves:
-
Instillation of a small, measured amount of this compound into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.
-
The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).
-
The ocular lesions are scored according to a standardized grading system to determine the irritancy potential of the substance.
Biological Significance and Signaling Pathways
This compound is a known metabolite in certain biological systems, most notably in yeast, where it is produced from the amino acid methionine via the Ehrlich pathway.[1] This pathway is a significant contributor to the aroma profile of fermented beverages like wine and beer.
The Ehrlich Pathway for this compound Formation
The Ehrlich pathway is a catabolic route for amino acids in yeasts and other microorganisms. In the case of methionine, it is converted to this compound in a three-step enzymatic process:
-
Transamination: The amino group of methionine is transferred to an α-keto acid (commonly α-ketoglutarate), forming α-keto-γ-(methylthio)butyrate (KMTB) and glutamate. This reaction is catalyzed by a transaminase enzyme.
-
Decarboxylation: KMTB is then decarboxylated to 3-(methylthio)propanal (methional) by a decarboxylase enzyme.
-
Reduction: Finally, methional is reduced to this compound by an alcohol dehydrogenase.
Conclusion
This compound (CAS 505-10-2) is a volatile sulfur compound with distinct sensory properties, making it an important flavoring agent. Its physical and chemical characteristics are well-documented, and its hazards, primarily as a skin, eye, and respiratory irritant, necessitate appropriate safety precautions in handling. The biological formation of this compound from methionine via the Ehrlich pathway in yeast is a key process influencing the flavor profiles of fermented products. This technical guide has provided a consolidated resource of its properties, hazards, and biological context, including relevant experimental methodologies, to support the work of researchers and professionals in the fields of chemistry and drug development. Further research into the specific toxicological mechanisms and potential biological activities of this compound could provide a more complete understanding of this compound.
References
- 1. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Methylthio)-1-propanol 98 505-10-2 [sigmaaldrich.com]
- 5. This compound, 505-10-2 [thegoodscentscompany.com]
- 6. Human Metabolome Database: Showing metabocard for 3-(Methylthio)-1-propanol (HMDB0031716) [hmdb.ca]
- 7. 3-Methylthio-1-propanol, 98% | Fisher Scientific [fishersci.ca]
- 8. 3-methylthio Propanol | 505-10-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. guidechem.com [guidechem.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. aurochemicals.com [aurochemicals.com]
An In-Depth Technical Guide to the Odor Profile of Methionol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionol, chemically known as 3-(methylthio)-1-propanol, is a potent organosulfur compound that significantly influences the sensory profile of a wide array of foods and beverages. Its characteristic aroma, often described as savory, soup-like, and reminiscent of cooked vegetables, is a key component in the flavor chemistry of products such as wine, cheese, roasted coffee, and various fermented goods.[1] The very low olfactory threshold of this compound underscores its importance, as even trace amounts can impart substantial aromatic character.[1] This technical guide provides a comprehensive overview of the odor profile of this compound, its physicochemical properties, biochemical formation pathways, and the analytical methodologies used for its evaluation. The information is intended to serve as a critical resource for researchers in flavor chemistry, food science, and drug development who may encounter or utilize this impactful aroma compound.
Physicochemical and Sensory Properties of this compound
This compound is a sulfur-containing alcohol that is a natural metabolite in various biological systems, notably in yeasts.[1] Its distinct sensory properties are a direct result of its chemical structure.
Odor Profile
The aroma of this compound is complex and is predominantly characterized by savory and sulfurous notes. Sensory panel evaluations and olfactometry studies have identified several key descriptors, with their perceived intensity varying depending on the concentration and the food matrix. The primary odor characteristics are summarized below.
| Odor Descriptor | Associated Nuances |
| Sulfurous | Cooked onion, garlic, cabbage |
| Meaty | Savory, bouillon-like, soup-like |
| Vegetable | Cooked/stewed vegetables, potato |
| Sweet | A subtle sweet undertone at lower concentrations |
Quantitative Data Summary
Precise quantitative data is essential for understanding the impact of this compound on a product's overall aroma. The following tables summarize key physicochemical properties and reported odor threshold values.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 505-10-2 |
| Molecular Formula | C₄H₁₀OS |
| Molecular Weight | 106.18 g/mol |
| Boiling Point | 194-195 °C at 760 mmHg |
| Vapor Pressure | 0.156 mmHg at 25 °C (estimated) |
| Solubility in Water | 47,450 mg/L at 25 °C (estimated) |
| LogP (o/w) | 0.417 (estimated) |
Table 2: Odor Threshold Values for this compound
| Matrix | Threshold Concentration |
| Beer | 0.5 - 2.0 ppm |
| Wine | Sensory threshold for methional (a related compound) is 0.5 µg/L; this compound's is noted to be significantly higher. |
Note: Odor thresholds can vary significantly based on the purity of the compound, the sensitivity of the sensory panel, and the matrix in which it is evaluated.
Biochemical Formation of this compound: The Ehrlich Pathway
This compound is primarily formed in yeast and some bacteria through the catabolism of the amino acid L-methionine via the Ehrlich pathway. This metabolic route is a critical source of "fusel alcohols," which are significant contributors to the aroma profiles of fermented beverages.
The pathway proceeds in three main steps:
-
Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMBA).
-
Decarboxylation: KMBA is then decarboxylated to form methional (3-(methylthio)propanal).
-
Reduction: Finally, methional is reduced by alcohol dehydrogenase to yield this compound.
Experimental Protocols for Odor Analysis
The evaluation of this compound's odor profile requires specialized analytical techniques that can handle volatile sulfur compounds, which are often present at low concentrations and can be reactive.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific odor-active compounds in a complex volatile mixture.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE). For beverages like fruit brandy, HS-SPME is effective, often requiring sample dilution to mitigate the matrix effects of high ethanol (B145695) content.[2][3]
-
Gas Chromatographic Separation: The extracted volatiles are injected into a GC equipped with a capillary column appropriate for flavor analysis (e.g., DB-5 or Carbowax). The oven temperature is programmed to separate the compounds based on their boiling points and polarities.
-
Olfactometric Detection: The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated sniffing port. A trained sensory panelist sniffs the effluent and records the time, duration, and description of any detected odors.
-
Data Analysis: The olfactometry data is correlated with the chromatogram from the chemical detector to identify the compounds responsible for specific aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the extract until no odor is detected.[4]
Sensory Panel Evaluation
Quantitative Descriptive Analysis (QDA) by a trained sensory panel is crucial for characterizing the overall aroma of a sample containing this compound and for determining its sensory threshold.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and scale the intensity of various aroma attributes, including those related to sulfur compounds. Certified flavor standards are used for reference.
-
Sample Preparation and Presentation: Samples are prepared in a consistent manner and presented to panelists in a controlled environment to minimize bias. For threshold testing, a series of dilutions of this compound in a neutral medium (e.g., deionized water or a model wine) is prepared.
-
Evaluation: Panelists evaluate the samples and rate the intensity of predefined sensory descriptors on a linear scale. For threshold determination, methods like the triangle test (where panelists identify the odd sample among three, one of which contains the odorant) are employed at various concentrations.[5]
-
Statistical Analysis: The data from the panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute and to calculate the detection or recognition threshold of the compound.
Conclusion
This compound is a pivotal, character-impact compound whose sulfurous, meaty, and cooked vegetable notes are integral to the aroma of many fermented and processed foods. A thorough understanding of its sensory profile, formation pathways, and the analytical methods for its detection is essential for food scientists and flavor chemists aiming to control and optimize the sensory qualities of their products. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in the research and development of food, beverages, and related products where sulfur-based aroma compounds play a critical role.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. env.go.jp [env.go.jp]
Methionol Formation from L-Methionine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionol, a sulfur-containing alcohol, is a significant volatile compound contributing to the aroma and flavor profiles of various fermented foods and beverages. Its formation is primarily a result of the catabolism of the essential amino acid L-methionine by microorganisms, particularly yeasts. Understanding the biochemical pathways, enzymatic mechanisms, and regulatory networks governing this compound production is crucial for controlling and optimizing fermentation processes in the food and beverage industries, as well as for potential applications in biotechnology and the development of novel therapeutics. This technical guide provides an in-depth overview of the core principles of this compound formation from L-methionine, with a focus on the well-characterized Ehrlich pathway. It includes quantitative data, detailed experimental protocols, and visual representations of the key processes to aid researchers in their scientific endeavors.
Core Biochemical Pathway: The Ehrlich Pathway
The primary route for the conversion of L-methionine to this compound in yeasts, such as Saccharomyces cerevisiae, is the Ehrlich pathway.[1][2] This catabolic sequence involves a series of enzymatic reactions that transform an amino acid into its corresponding higher alcohol, also known as a fusel alcohol. The pathway consists of three main steps:
-
Transamination: The initial step involves the removal of the amino group from L-methionine, a reaction catalyzed by aminotransferases (also known as transaminases). This results in the formation of the corresponding α-keto acid, α-keto-γ-(methylthio)butyrate (KMBA).[2] In S. cerevisiae, several aminotransferases can catalyze this reaction.[1]
-
Decarboxylation: The α-keto acid, KMBA, then undergoes decarboxylation, where a carboxyl group is removed as carbon dioxide. This reaction is catalyzed by α-keto acid decarboxylases. In S. cerevisiae, the decarboxylase encoded by the ARO10 gene (also known as Ydr380wp) has been identified as the key enzyme responsible for the decarboxylation of KMBA to form methional (3-methylthiopropanal).[2]
-
Reduction: The final step is the reduction of the aldehyde, methional, to the corresponding alcohol, this compound. This reaction is catalyzed by alcohol dehydrogenases (ADHs), which utilize cofactors such as NADH.[1]
Quantitative Data on this compound Production
The efficiency of this compound production from L-methionine is influenced by various factors, including the microbial strain, fermentation conditions (such as pH, temperature, and aeration), and the concentration of L-methionine and other nutrients.[3][4] The following tables summarize quantitative data from studies on this compound production.
Table 1: Optimal Conditions for this compound Production by Kluyveromyces lactis KL71 in Coconut Cream [3][5]
| Parameter | Optimal Value |
| L-Methionine Concentration | 0.45% (w/v) |
| Incubation Time | 48 hours |
| Shaking Speed | 160 rpm |
| Yeast Extract Concentration | 0.05% (w/v) |
| Diammonium Phosphate (DAP) | 0 mg/L |
| pH | 6.3 |
| Average this compound Yield | 990.1 ± 49.7 µg/mL |
Table 2: this compound Production by Various Yeast Strains in Coconut Cream Supplemented with L-Methionine [4]
| Yeast Strain | This compound Production |
| Saccharomyces cerevisiae EC1118 | Highest producer |
| Kluyveromyces lactis KL71 | Second highest producer |
| Candida kefyr NCYC143 | Little production |
| Candida utilis CUM | Little production |
| Saccharomyces bayanus SB1 | Little production |
| Saccharomyces chevalieri CCICC1028 | Little production |
| Candida famata CCICC1041 | Little production |
| Williopsis saturnus var. saturnus CBS254 | Little production |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound formation.
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described for the analysis of volatile compounds in fermented media.[2][6]
1. Sample Preparation: a. Centrifuge the fermentation broth to pellet the microbial cells. b. Collect the supernatant for analysis. c. For solid or semi-solid samples like coconut cream, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). d. An internal standard (e.g., a stable isotope-labeled this compound or a compound with similar chemical properties not present in the sample) should be added to the sample prior to extraction for accurate quantification.
2. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer. b. Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, HP-5MS). c. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or extract into the GC inlet, typically in splitless or split mode. d. Oven Temperature Program: i. Initial temperature: e.g., 40°C, hold for 2 minutes. ii. Ramp: Increase the temperature at a rate of 5-10°C/minute to a final temperature of e.g., 250°C. iii. Hold: Maintain the final temperature for 5-10 minutes. (Note: The temperature program should be optimized based on the specific column and instrument used.) e. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). f. Mass Spectrometer Settings: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 35 to 350. iii. Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). iv. Quantification: Use a calibration curve generated from standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of this compound to that of the internal standard and relating it to the calibration curve.
Protocol 2: Enzyme Assays for the Ehrlich Pathway
These protocols provide a general framework for assaying the activities of the key enzymes involved in this compound formation.
a. Aminotransferase Activity Assay: This assay measures the conversion of L-methionine to KMBA.
b. α-Keto Acid Decarboxylase Activity Assay: This assay measures the conversion of KMBA to methional.[7]
c. Alcohol Dehydrogenase Activity Assay: This assay measures the reduction of methional to this compound.[8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of L-methionine Bioconversion to Aroma-active this compound by Kluyveromyces lactis Using the Taguchi Method | Koh | Journal of Food Research | CCSE [ccsenet.org]
- 4. Production of flavour-active this compound from methionine metabolism by yeasts in coconut cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
The Subtle Presence of Methionol: A Key Flavor Compound in Fermented Foods
An in-depth guide for researchers and drug development professionals on the natural occurrence, biochemical formation, and analysis of methionol, a potent sulfur-containing aroma compound, in a variety of fermented foods and beverages.
This compound, also known as 3-(methylthio)-1-propanol, is a volatile sulfur compound that, despite its often minute concentrations, plays a significant role in the characteristic aroma profiles of many fermented foods. Its sensory perception is typically described as reminiscent of cooked potato, cauliflower, or savory notes. This technical guide provides a comprehensive overview of the natural occurrence of this compound, the primary biochemical pathways responsible for its formation, and detailed methodologies for its quantification in complex food matrices.
Natural Occurrence and Quantitative Data
This compound is a common constituent in a wide array of fermented products, including alcoholic beverages like wine and beer, various types of cheese, and soy sauce. Its concentration can vary significantly depending on the raw materials, the specific microorganisms involved in the fermentation, and the processing conditions. The following table summarizes the quantitative data on this compound concentrations found in different fermented foods as reported in scientific literature.
| Fermented Food Product | This compound Concentration Range | Analytical Method | Reference(s) |
| Wine | |||
| Passion Fruit Wine | 21.32 - 170.83 µg/L | HS-SPME-GC-MS | [1] |
| White Wine | 11.8 - 15.9 µg/L | GC-MS | |
| Soy Sauce | |||
| High-Salt Liquid-State Fermentation | 4226 - 5776 µg/L | GC-MS-O | [2] |
| General | Present as a key odorant | GC-MS | [3][4] |
| Cheese | |||
| General | Present as a key aroma compound | GC-O, GC-MS | [5][6][7] |
| Beer | |||
| General | Present, contributes to flavor | Not specified |
Note: Quantitative data for this compound in many cheese varieties and beer are not widely available in the literature, with most studies focusing on its qualitative presence and sensory impact.
Biochemical Formation: The Ehrlich Pathway
The primary mechanism for the formation of this compound in fermented foods is the Ehrlich pathway, a catabolic route for amino acids in yeasts and other microorganisms.[5][8] In this pathway, the amino acid L-methionine serves as the precursor for this compound. The process involves a series of enzymatic reactions:
-
Transamination: The amino group of L-methionine is transferred to an α-keto acid (commonly α-ketoglutarate), forming α-keto-γ-(methylthio)butyrate (KMBA) and glutamate. This reaction is catalyzed by aminotransferases.
-
Decarboxylation: The resulting α-keto acid, KMBA, is then decarboxylated by an α-keto acid decarboxylase to produce methional (3-methylthiopropanal).
-
Reduction: Finally, methional is reduced to this compound by an alcohol dehydrogenase, utilizing NADH as a cofactor.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in fermented foods is challenging due to its volatility and typically low concentrations within a complex matrix. The most common and effective method for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).
General Experimental Workflow
Detailed Methodologies
1. Sample Preparation:
-
Wine and Beer: Liquid samples are typically centrifuged to remove any solid particles. A known volume (e.g., 5-10 mL) is then transferred to a headspace vial. To enhance the volatility of the analytes, a salt (e.g., NaCl, 1-2 g) is often added to the vial.[1]
-
Cheese: Solid cheese samples are grated or finely chopped. A specific weight (e.g., 1-5 g) is placed in a headspace vial. To create a slurry and facilitate the release of volatile compounds, deionized water or a buffer solution may be added.[9]
-
Soy Sauce: A specific volume (e.g., 2-5 mL) of soy sauce is added to a headspace vial, often with the addition of NaCl to increase ionic strength and promote the release of volatile compounds.[10]
2. Internal Standard Spiking:
To ensure accurate quantification, an internal standard is added to the sample before extraction. For the analysis of sulfur compounds like this compound, a deuterated analog (e.g., [2H3]-methionol) or a structurally similar compound not naturally present in the sample is ideal.
3. Headspace Solid-Phase Microextraction (HS-SPME):
HS-SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the headspace of a sample.
-
Fiber Selection: For the analysis of polar and semi-volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad selectivity and high affinity for sulfur compounds.[11][12]
-
Extraction Conditions: The vial containing the sample is incubated at a specific temperature (e.g., 40-60°C) for a set period (e.g., 20-40 minutes) to allow the volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the analytes.[1][10]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermal Desorption: After extraction, the SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Gas Chromatography:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-WAX, HP-INNOWAX), is typically used for the separation of volatile sulfur compounds.[9][10]
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220-240°C).[10]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Detection Mode: Data can be acquired in full scan mode to identify all volatile compounds present. For targeted quantification of this compound, Selected Ion Monitoring (SIM) mode is used to increase sensitivity and selectivity by monitoring specific characteristic ions of this compound (e.g., m/z 108, 61, 45).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound standards.
Conclusion
This compound is a crucial, naturally occurring flavor compound in a variety of fermented foods, primarily formed from the catabolism of L-methionine via the Ehrlich pathway. Its characteristic "cooked potato" or "savory" aroma contributes significantly to the complex sensory profiles of these products. Accurate quantification of this compound requires sensitive analytical techniques, with HS-SPME-GC-MS being the method of choice. The detailed protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to investigate the presence and impact of this compound in fermented foods and other biological systems. Further research is warranted to expand the quantitative database of this compound concentrations across a wider range of fermented products and to explore the influence of different microbial strains and fermentation parameters on its formation.
References
- 1. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Flavor Profile Relationship of Soy Sauce under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Sensory Characteristics of Soy Sauce: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Key aroma compounds identified in Cheddar cheese with different ripening times by aroma extract dilution analysis, odor activity value, aroma recombination, and omission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SPME-GC-MS and Multivariate Analysis of Sensory Properties of Cheese in a Sack Matured with Probiotic Starter Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
The Ehrlich Pathway for Methionol Production in Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Ehrlich pathway, a critical metabolic route in Saccharomyces cerevisiae and other yeasts responsible for the production of fusel alcohols, including the sulfur-containing compound methionol. This compound, a volatile flavor compound, is of significant interest in the food and beverage industries and serves as a model for understanding amino acid catabolism in yeast. This document details the core biochemical steps, relevant genetics, quantitative data from key studies, and comprehensive experimental protocols for researchers investigating this pathway.
The Core Pathway: From Methionine to this compound
The Ehrlich pathway facilitates the conversion of amino acids into their corresponding higher alcohols, which have one less carbon atom. In the case of this compound production, the precursor amino acid is L-methionine. The pathway consists of three primary enzymatic steps:
-
Transamination: The initial step involves the removal of the amino group from L-methionine, transferring it to an α-keto acid, typically α-ketoglutarate, to form glutamate. This reaction is catalyzed by aminotransferases, primarily aromatic aminotransferase I (Aro8p) and aromatic aminotransferase II (Aro9p) in S. cerevisiae. The product of this reaction is α-keto-γ-(methylthio)butyrate (KMTB).[1][2][3][4]
-
Decarboxylation: The α-keto acid, KMTB, is then decarboxylated to produce 3-(methylthio)propionaldehyde (B105701), also known as methional. This irreversible step is a key control point in the pathway and is catalyzed by α-keto acid decarboxylases. In yeast, several enzymes exhibit this activity, with Aro10p being a principal contributor, particularly under conditions of amino acid catabolism.[2][5][6] Other decarboxylases like pyruvate (B1213749) decarboxylases (Pdc1p, Pdc5p, Pdc6p) can also contribute to this step.[5]
-
Reduction: Finally, methional is reduced to this compound. This reaction is carried out by alcohol dehydrogenases (ADHs), which utilize NADH as a cofactor. Several ADH isozymes can catalyze this final step, with Adh4p showing a notable increase in expression in response to the precursor of this compound.[7][8][9]
Below is a diagram illustrating the biochemical transformations in the Ehrlich pathway for this compound production.
Quantitative Analysis of this compound Production
The production of this compound is influenced by the genetic background of the yeast strain and the fermentation conditions. Several studies have quantified the impact of gene deletions on this compound yield. The following table summarizes key findings.
| Yeast Strain Background | Relevant Genotype | Fold Change in this compound Production (compared to Wild Type) | Reference |
| S. cerevisiae BY4743 | Δaro8 | -44% | |
| S. cerevisiae F15 | Δaro8 | -92% | |
| S. cerevisiae F15 | Δaro9 | +46% | |
| S. cerevisiae BY4743 | Δaro10 | No significant effect | |
| S. cerevisiae F15 | Δaro8 Δaro9 | Increased compared to Δaro8 single mutant | |
| S. cerevisiae F15 | Δaro8 Δaro9 Δaro10 | Increased compared to Δaro8 single mutant | |
| S. cerevisiae S288c | Overexpression of ADH4 | Increased this compound production from 3-methylthiopropionaldehyde | [7][8][9] |
Note: The unexpected increase in this compound production in the double and triple deletion mutants in the F15 strain background suggests the presence of alternative or compensatory pathways for methionine catabolism in that specific strain.
Detailed Experimental Protocols
This section provides a composite of methodologies for key experiments cited in the literature.
General Yeast Fermentation for this compound Production
This protocol outlines a typical batch fermentation experiment to assess this compound production from a given yeast strain.
Materials:
-
Yeast strain of interest (e.g., S. cerevisiae BY4743 or a derivative)
-
Yeast Peptone Dextrose (YPD) medium for inoculum preparation
-
Synthetic Grape Must (SGM) medium or other defined fermentation medium
-
Sterile fermentation flasks with airlocks
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the yeast strain into 5-10 mL of sterile YPD medium.
-
Incubate overnight at 28-30°C with shaking (180-200 rpm) until the culture reaches the stationary phase.[10]
-
-
Fermentation Setup:
-
Prepare the desired volume of SGM or other fermentation medium in sterile flasks. A typical medium composition might include glucose, amino acids (with a defined concentration of L-methionine), vitamins, and minerals.
-
Inoculate the fermentation medium with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.1.
-
Fit the flasks with sterile airlocks to maintain anaerobic conditions.
-
-
Fermentation:
-
Incubate the flasks at a controlled temperature (e.g., 28°C) with gentle agitation for the duration of the experiment (typically 7-14 days).
-
-
Sampling:
-
At specified time points, aseptically withdraw samples from the fermentation flasks.
-
Measure the OD600 to monitor cell growth.
-
Centrifuge the sample to pellet the cells. Collect the supernatant for metabolite analysis and store at -20°C or colder until analysis.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-WAX or equivalent)
-
Solid-phase microextraction (SPME) fibers or liquid-liquid extraction solvents (e.g., dichloromethane)
-
Internal standard (e.g., 2-octanol)
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation (SPME):
-
Transfer a defined volume of the fermentation supernatant to a GC vial.
-
Add the internal standard.
-
Expose the SPME fiber to the headspace of the sample for a defined period to adsorb volatile compounds.
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet.
-
Use a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might start at a low temperature and ramp up to a higher temperature.[11]
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for identifying this compound and the internal standard.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration of this compound by creating a standard curve of known this compound concentrations and normalizing the peak area of this compound to the peak area of the internal standard.
-
Enzyme Activity Assays
Materials:
-
Yeast culture grown under inducing conditions (e.g., with the relevant amino acid as the primary nitrogen source)
-
Lysis buffer (e.g., containing protease inhibitors)
-
Glass beads or a French press for cell disruption
-
Centrifuge
Procedure:
-
Harvest yeast cells from the culture by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Resuspend the cells in lysis buffer.
-
Disrupt the cells by vortexing with glass beads or by using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant, which is the cell-free extract, and keep it on ice. Determine the total protein concentration using a standard method (e.g., Bradford assay).
This assay measures the conversion of an aromatic amino acid and α-ketoglutarate to the corresponding α-keto acid and glutamate.[12]
Procedure:
-
Prepare a reaction mixture containing buffer, pyridoxal (B1214274) phosphate (B84403) (a cofactor), the amino acid substrate (e.g., L-tryptophan as a proxy for aromatic aminotransferase activity), and the cell-free extract.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate at a controlled temperature.
-
Stop the reaction and measure the formation of the α-keto acid product. For tryptophan, the product indole-3-pyruvate can be quantified colorimetrically using the Salkowski reagent.[12]
This assay measures the decarboxylation of an α-keto acid.[5][13]
Procedure:
-
Prepare a reaction mixture containing buffer, thiamine (B1217682) pyrophosphate (a cofactor), the α-keto acid substrate (e.g., phenylpyruvate), and the cell-free extract.
-
Monitor the reaction by following the substrate-dependent oxidation of NADH in a coupled reaction with alcohol dehydrogenase or by directly measuring the aldehyde product.
This assay measures the reduction of an aldehyde to an alcohol.[14][15]
Procedure:
-
Prepare a reaction mixture containing buffer, the aldehyde substrate (e.g., 3-(methylthio)propionaldehyde for this compound production), NADH, and the cell-free extract.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[14][15]
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the Ehrlich pathway for this compound production in yeast.
This guide provides a comprehensive overview for researchers delving into the Ehrlich pathway for this compound production in yeast. The provided data, protocols, and diagrams serve as a foundational resource for designing and executing experiments in this area of metabolic engineering and flavor science.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological characterization of the ARO10-dependent, broad-substrate-specificity 2-oxo acid decarboxylase activity of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. journals.asm.org [journals.asm.org]
- 14. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. bu.edu [bu.edu]
Methodological & Application
Application Notes & Protocols for the GC-MS Analysis of Methionol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionol, also known as 3-(methylthio)-1-propanol, is a volatile sulfur compound that plays a significant role in the aroma and flavor profiles of various fermented foods and beverages, including wine, beer, and cheese. It is a catabolic product of the amino acid methionine, primarily formed through the Ehrlich pathway in yeast during fermentation. The accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research into fermentation processes and flavor chemistry. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information.
This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS. It is intended to guide researchers, scientists, and drug development professionals in setting up and performing robust and reliable this compound analysis in various matrices.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GC-MS analysis of this compound, compiled from various studies. These values can serve as a reference for method development and validation.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Molecular Ion [M]⁺ (m/z) | 106 | --INVALID-LINK-- |
| Key Fragment Ions (m/z) | 61, 45, 75 | --INVALID-LINK-- |
| Selected Ions for SIM | 106, 61 | Analysis of 3-methylthiopropanol in sesame flavor liquor by GC-MS/SIM |
Table 2: Quantitative Performance Data for this compound Analysis
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 5 µg/L | Alcoholic Beverage | GC-MS/SIM | Analysis of 3-methylthiopropanol in sesame flavor liquor by GC-MS/SIM |
| Limit of Quantification (LOQ) | 10 µg/L | Alcoholic Beverage | GC-MS/SIM | Analysis of 3-methylthiopropanol in sesame flavor liquor by GC-MS/SIM |
| Linearity Range | 50 µg/L - 10 mg/L | Alcoholic Beverage | GC-MS/SIM | Analysis of 3-methylthiopropanol in sesame flavor liquor by GC-MS/SIM |
| Recovery | 83.8% - 114.1% | Alcoholic Beverage | GC-MS/SIM | Analysis of 3-methylthiopropanol in sesame flavor liquor by GC-MS/SIM |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound in both liquid (e.g., alcoholic beverages) and biological samples.
Protocol 1: Analysis of this compound in Alcoholic Beverages using Liquid-Liquid Extraction (LLE) and GC-MS/SIM
This protocol is adapted from methods used for the analysis of volatile sulfur compounds in alcoholic beverages.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the beverage sample, add an appropriate internal standard (e.g., 2-methyl-3-furanthiol (B142662) or a deuterated analog of this compound).
-
Add 2 mL of dichloromethane (B109758) to the sample in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower dichloromethane layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-FFAP (60 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 180°C at 3°C/min.
-
Ramp to 230°C at 10°C/min, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 106 and 61 for quantification and confirmation, respectively.
Protocol 2: Analysis of this compound in Biological Samples (e.g., Yeast Fermentation Broth) using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
This protocol is a general approach for volatile sulfur compounds in biological matrices and can be optimized for specific sample types.
1. Sample Preparation (HS-SPME)
-
Place 5 mL of the biological sample (e.g., centrifuged fermentation broth) into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial with a magnetic cap and a PTFE/silicone septum.
-
Equilibrate the sample at 45°C for 15 minutes with agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 45°C with continuous agitation.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 220°C at 5°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C (for thermal desorption of the SPME fiber).
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-200) for qualitative analysis and SIM (m/z 106, 61) for quantitative analysis.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound formation and the general experimental workflow for its GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis of this compound.
Caption: The Ehrlich pathway for the formation of this compound from methionine.
Application Notes and Protocols: Methionol as a Standard for Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionol, also known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound that plays a significant role in the flavor profiles of a wide variety of food and beverage products.[1] It is characterized by a savory, soup-like, or meaty aroma and is a key flavor component in products such as wine, cheese, and roasted coffee.[1] In flavor analysis, this compound is utilized as a standard for both qualitative and quantitative assessments. It serves as a reference for identifying off-flavors, particularly in the brewing and winemaking industries, and for ensuring the desired savory notes in food product development. This document provides detailed application notes and protocols for the effective use of this compound as a flavor standard.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and application as a standard in flavor analysis.
| Property | Value | Reference |
| CAS Number | 505-10-2 | [2] |
| Molecular Formula | C4H10OS | [2] |
| Molar Mass | 106.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Cooked onion, garlic, roasted meat, matured wine notes | [2] |
| Boiling Point | 89-90 °C at 13 mmHg | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [3] |
Applications in Flavor Analysis
This compound serves as a critical standard in several areas of flavor analysis:
-
Quality Control in Brewing and Winemaking: this compound can be an indicator of off-flavors that develop during storage and aging.[4] Standard solutions of this compound are used to train sensory panelists to recognize these specific off-notes.
-
Food Product Development: In the food industry, this compound is used to impart or enhance savory, meaty, and brothy flavors in processed foods such as soups, sauces, and snacks.[5]
-
Research and Development: Scientists use this compound to study the chemical pathways of flavor formation in fermented foods and beverages.[6] For instance, research has shown that certain yeast strains can produce this compound from the amino acid methionine during fermentation.[6]
Quantitative Data Summary
The concentration of this compound and the closely related compound methional can vary significantly across different food and beverage products. The following table summarizes some reported quantitative data.
| Analyte | Matrix | Concentration / Threshold | Reference |
| Methional | Synthetic Wine | Odor Threshold: 0.5 µg/L | |
| Methional | Oxidized White Wine | Can exceed 200 Odor Units | |
| This compound | Coconut Cream (fermented with Saccharomyces cerevisiae EC1118) | Highest production among tested yeasts | [6] |
| This compound | Sesame Flavor Baijiu | 50 µg/L to 10 mg/L | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions for GC-MS Analysis
This protocol details the preparation of a stock solution and a series of calibration standards for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (analytical standard, ≥98% purity)
-
Methanol or Dichloromethane (GC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes and sterile tips
-
Analytical balance
-
GC vials with caps
Procedure:
-
Preparation of Stock Solution (e.g., 1000 ppm):
-
Accurately weigh 100 mg of pure this compound.
-
Dissolve the weighed this compound in a 100 mL volumetric flask with the chosen solvent (e.g., methanol).
-
Ensure the solution is thoroughly mixed by inverting the flask multiple times. This is your 1000 ppm stock solution.
-
-
Preparation of Calibration Standards:
-
Label a series of volumetric flasks for your desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm).
-
Perform serial dilutions from the stock solution. For example, to prepare a 100 ppm standard, transfer 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
-
To prepare a 10 ppm standard, you can transfer 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute, or transfer 10 mL of the 100 ppm solution into a 100 mL flask and dilute.
-
Continue this process to create a range of standards that will bracket the expected concentration of this compound in your samples.
-
-
Storage:
-
Transfer the prepared standards into labeled GC vials.
-
Store the stock solution and calibration standards at 4°C in a tightly sealed container to prevent evaporation and degradation.
-
Protocol 2: Quantitative Analysis of this compound in a Liquid Sample by GC-MS
This protocol outlines the analysis of this compound in a liquid sample, such as a flavor concentrate or beverage, using GC-MS with an internal standard.
Materials:
-
Prepared this compound calibration standards
-
Internal standard (e.g., 2-methyl-3-furanthiol (B142662) or a deuterated analog of a relevant compound)
-
Sample for analysis
-
Solvent for dilution (matching the standard's solvent)
-
GC-MS system equipped with a suitable column for volatile sulfur compounds (e.g., DB-SUL)
-
Helium carrier gas (high purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the liquid sample and dilute it with the chosen solvent in a volumetric flask.
-
Add a constant and known amount of the internal standard to each calibration standard and the diluted sample.
-
-
GC-MS Analysis:
-
GC Conditions (Example):
-
MS Conditions (Example):
-
-
Data Analysis:
-
Inject the prepared calibration standards and the sample into the GC-MS system.
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
-
Visualizations
Biochemical Pathway of this compound Formation
The following diagram illustrates the formation of this compound from the amino acid methionine by yeasts during fermentation.
Caption: Formation of this compound from methionine via the Ehrlich pathway in yeast.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the general workflow for the quantitative analysis of this compound in a sample using GC-MS.
Caption: A generalized workflow for the quantification of this compound using GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of flavour-active this compound from methionine metabolism by yeasts in coconut cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Methionol in Enhancing Food and Beverage Flavors: Application Notes and Protocols
Methionol, a sulfur-containing organic compound, is a key contributor to the aroma and flavor profiles of a wide range of food and beverage products. Its characteristic boiled potato-like, savory, and soupy aroma makes it a significant component in the sensory experience of fermented foods such as cheese, wine, and beer. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the food and beverage industry, as well as those in drug development interested in flavor science.
Application Notes
This compound (3-(methylthio)-1-propanol) is primarily formed from the catabolism of the amino acid L-methionine by various microorganisms, including yeasts and bacteria, through the Ehrlich pathway.[1][2][3][4] Its presence and concentration are influenced by the specific microbial strains, the composition of the raw materials, and the fermentation conditions. Understanding and controlling the formation of this compound is crucial for managing the flavor profiles of fermented products.
In Cheese Production
Volatile sulfur compounds are critical to the characteristic flavors of many cheese varieties. This compound, along with its precursor methional, contributes to the savory and potato-like notes in cheeses like Cheddar and Camembert.[5] The microorganisms involved in cheese ripening, such as Brevibacterium linens, play a significant role in the conversion of methionine to this compound and other volatile sulfur compounds.[6] The concentration of these compounds can be modulated by the selection of starter and adjunct cultures, as well as the conditions during cheese aging.
In Alcoholic Beverages
In wine and beer, this compound is considered a fusel alcohol, a group of higher alcohols that contribute to the overall aroma complexity.[7] While high concentrations can lead to off-flavors, at appropriate levels, this compound can enhance the desired sensory characteristics. In wine, the formation of this compound is dependent on the grape variety, which determines the initial amino acid composition, and the yeast strain used for fermentation.[8] Similarly, in beer, the yeast strain and fermentation parameters, such as temperature and wort composition, significantly impact the final concentration of this compound.[6][9][10]
In Other Fermented Foods
The application of specific yeast strains to produce this compound has been explored in other food matrices as well. For instance, the fermentation of coconut cream supplemented with L-methionine using yeasts like Kluyveromyces lactis and Saccharomyces cerevisiae has been shown to produce significant amounts of flavor-active this compound, offering a potential route for creating natural savory flavor ingredients.[11]
Quantitative Data on this compound Production
The production of this compound is highly dependent on the microbial strain and fermentation conditions. The following tables summarize quantitative data from various studies.
Table 1: this compound Production by Different Yeast Strains in Coconut Cream Supplemented with L-methionine.
| Yeast Strain | This compound Concentration (µg/mL) |
| Saccharomyces cerevisiae EC1118 | Highest Production |
| Kluyveromyces lactis KL71 | Second Highest Production |
| Candida kefyr NCYC143 | Low Production |
| Candida utilis CUM | Low Production |
| Saccharomyces bayanus SB1 | Low Production |
| Saccharomyces chevalieri CCICC1028 | Low Production |
| Candida famata CCICC1041 | Low Production |
| Williopsis saturnus var. saturnus CBS254 | Low Production |
Data from Seow et al., 2010. The study notes that while S. cerevisiae produced the most, the subsequent optimization was performed on K. lactis.
Table 2: Optimal Conditions for this compound Production by Kluyveromyces lactis KL71 in Coconut Cream. [12]
| Parameter | Optimal Value |
| Initial pH | 5.0 |
| Temperature | 33.0 °C |
| L-methionine Concentration | 0.15% |
| Yeast Extract Concentration | 0.05% |
Table 3: Optimized this compound Yield by Kluyveromyces lactis KL71 using Taguchi Method. [8][13]
| Parameter | Optimized Value |
| L-methionine Concentration | 0.45% (w/v) |
| Incubation Time | 48 h |
| Shaking Speed | 160 rpm |
| Yeast Extract Concentration | 0.05% (w/v) |
| Diammonium Phosphate (DAP) | 0 mg/L |
| pH | 6.3 |
| Average this compound Yield | 990.1 ± 49.7 µg/mL |
Experimental Protocols
Protocol 1: Analysis of this compound in Food and Beverage Samples using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized depending on the matrix and instrumentation.
1. Sample Preparation:
-
-
Grate a representative sample of the cheese.
-
Weigh approximately 2-5 g of the grated cheese into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to the vial to improve the release of volatile compounds.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties not present in the sample).
-
-
-
Pipette 5-10 mL of the beverage into a 20 mL headspace vial.
-
Add NaCl to saturation (approximately 1-2 g).
-
For spirits with high ethanol (B145695) content, dilution with deionized water (e.g., to 2.5% v/v ethanol) is recommended to improve the extraction efficiency of volatile sulfur compounds.[11]
-
Add an internal standard for quantitative analysis.
-
2. HS-SPME Extraction:
-
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for volatile sulfur compounds.[11]
-
Incubation: Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-15 minutes) with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continuous agitation.
3. GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes (e.g., at 250 °C for 2-5 minutes).
-
Gas Chromatograph (GC):
-
Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX, DB-FFAP, or equivalent).
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 220-250 °C) to separate the compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of target analytes for higher sensitivity.
-
Identification: Compare the mass spectra of the detected peaks with a reference library (e.g., NIST) and confirm the retention time with an authentic standard.
-
Quantification: Create a calibration curve using standards of known concentrations and the internal standard.
-
Protocol 2: Yeast Fermentation for this compound Production in a Synthetic Medium
This protocol describes a laboratory-scale fermentation to study the production of this compound from L-methionine by a specific yeast strain.
1. Media Preparation (Synthetic Grape Must): [20][21][22]
-
Prepare a basal synthetic grape must medium containing:
-
Sugars (e.g., 100 g/L glucose, 100 g/L fructose)
-
Nitrogen sources (e.g., a mixture of amino acids and ammonium (B1175870) chloride)
-
Vitamins and minerals
-
Anaerobic factors (e.g., ergosterol (B1671047) and oleic acid)
-
-
Supplement the medium with a specific concentration of L-methionine (e.g., 0.15% w/v).
-
Adjust the pH to the desired level (e.g., 5.0).
-
Sterilize the medium by filtration.
2. Inoculum Preparation:
-
Grow the selected yeast strain (e.g., Saccharomyces cerevisiae) in a suitable pre-culture medium (e.g., YPD broth) overnight at the optimal growth temperature (e.g., 30 °C).
-
Harvest the yeast cells by centrifugation, wash with sterile water, and resuspend in a small volume of the fermentation medium to achieve a desired cell density.
-
Inoculate the synthetic grape must with the prepared yeast inoculum.
-
Incubate the fermentation vessel at a controlled temperature (e.g., 33 °C) with or without agitation, depending on the experimental design.
-
Monitor the fermentation progress by measuring parameters such as sugar consumption, ethanol production, and cell growth.
-
Collect samples at different time points to analyze for this compound concentration using the HS-SPME-GC-MS method described in Protocol 1.
Signaling Pathways and Experimental Workflows
The Ehrlich Pathway for Methionine Catabolism
The primary pathway for the formation of this compound from methionine in yeast is the Ehrlich pathway. This metabolic route involves a series of enzymatic reactions:
-
Transamination: The amino group of methionine is transferred to an α-keto acid (typically α-ketoglutarate), forming α-keto-γ-(methylthio)butyrate (KMTB) and glutamate. This reaction is catalyzed by aminotransferases.
-
Decarboxylation: KMTB is decarboxylated to methional (3-(methylthio)propionaldehyde) by a decarboxylase.
-
Reduction: Methional is then reduced to this compound by an alcohol dehydrogenase.
Caption: The Ehrlich pathway for the conversion of L-methionine to this compound in yeast.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in food and beverage samples.
Caption: A generalized workflow for the quantitative analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. View of Fermentation temperature impacts polyfunctional thiol biotransformation in beer [brewingscience.de]
- 10. hopsteiner.us [hopsteiner.us]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cem.de [cem.de]
- 15. lait.dairy-journal.org [lait.dairy-journal.org]
- 16. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of Different Vinification Techniques on Volatile Compounds and the Aromatic Profile of Palomino Fino Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient fermentation of an improved synthetic grape must by enological and laboratory strains of Saccharomyces cerevi… [ouci.dntb.gov.ua]
- 21. Yeast metabolic activity is sufficient to create a wine like aromatic feature in a synthetic grape must—a sensory-driven approach | OENO One [oeno-one.eu]
- 22. Efficient fermentation of an improved synthetic grape must by enological and laboratory strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Beer Molecules and Its Sensory and Biological Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Application Notes and Protocols for Methionol as a Substrate in Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionol (3-(methylthio)-1-propanol) is a sulfur-containing organic compound that plays a significant role in the flavor and aroma profiles of various fermented foods and beverages, such as wine and beer. It is primarily produced from the catabolism of L-methionine by yeast and other microorganisms through the Ehrlich pathway.[1][2][3] In this pathway, L-methionine is first transaminated to α-keto-γ-(methylthio)butyrate, which is then decarboxylated to 3-methylthiopropionaldehyde (methional). Finally, methional is reduced to this compound by alcohol dehydrogenases.[2][4]
While this compound itself is often the final product of this pathway, its immediate precursor, methional, serves as a key substrate for enzymatic reduction. Understanding the kinetics and reaction conditions of the enzymes involved in this conversion is crucial for controlling the production of this important flavor compound in industrial fermentations and for potential applications in biocatalysis and synthetic biology.
This document provides detailed application notes and protocols for studying the enzymatic conversion of methional to this compound, focusing on the role of yeast alcohol dehydrogenase 4 (Adh4p) as a key enzyme in this process.
Signaling Pathways and Metabolic Context
This compound is a product of the Ehrlich pathway, a metabolic route for the catabolism of amino acids to produce higher alcohols, also known as fusel alcohols.[3] This pathway is particularly active in yeast during fermentation. The production of this compound is directly linked to the availability of L-methionine and the expression and activity of the pathway's enzymes.
Quantitative Data Presentation
The enzymatic reduction of methional to this compound can be quantified to understand enzyme efficiency and reaction yields. The following table summarizes key quantitative data related to this enzymatic reaction.
| Enzyme | Substrate | Parameter | Value | Organism | Reference |
| Alcohol Dehydrogenase 4 (Adh4p) | 3-Methylthiopropionaldehyde (MMP) | Conversion Rate | 80-95% | Saccharomyces cerevisiae | [5] |
| Alcohol Dehydrogenase 4 (Adh4p) | 3-Methylthiopropionaldehyde (MMP) | Final this compound Yield | 0.2 g/L | Saccharomyces cerevisiae | [5] |
| Recombinant Adh4p from E. coli | 3-Methylthiopropionaldehyde (MMP) | Enzyme Concentration | 0.55 g/L | Escherichia coli (recombinant) | [5] |
| Kluyveromyces lactis KL71 | L-Methionine | Optimal pH | 5.0 | Kluyveromyces lactis | [6] |
| Kluyveromyces lactis KL71 | L-Methionine | Optimal Temperature | 33.0 °C | Kluyveromyces lactis | [6] |
| Kluyveromyces lactis KL71 | L-Methionine | Optimal L-Methionine Conc. | 0.15% | Kluyveromyces lactis | [6] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for studying the enzymatic conversion of methional to this compound involves enzyme preparation, the enzymatic reaction itself, and subsequent analysis of the product.
Protocol 1: Enzymatic Synthesis of this compound using Yeast Adh4p
This protocol is adapted from the methodology for producing this compound from 3-methylthiopropionaldehyde (MMP) using purified recombinant Adh4p.[5]
Materials:
-
Purified recombinant Saccharomyces cerevisiae Adh4p
-
3-Methylthiopropionaldehyde (Methional/MMP)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Reaction vessels (e.g., microcentrifuge tubes or a temperature-controlled reactor)
-
Incubator or water bath
Procedure:
-
Prepare the Reaction Mixture:
-
In a reaction vessel, prepare the reaction buffer (100 mM Tris-HCl, pH 7.5).
-
Add NADH to a final concentration of 1 mM.
-
Add 3-methylthiopropionaldehyde to a final concentration of 10 mM. Note: Methional can be inhibitory at high concentrations, so optimization may be required.
-
-
Enzyme Preparation:
-
Dilute the purified Adh4p in the reaction buffer to the desired final concentration (e.g., 0.5 g/L, as a starting point based on literature).[5]
-
-
Initiate the Reaction:
-
Add the diluted Adh4p to the reaction mixture to initiate the reaction.
-
The final reaction volume will depend on the experimental scale.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for Adh4p activity (typically 25-30°C for yeast enzymes) for a defined period (e.g., 1-10 hours).[5]
-
Gentle agitation may be beneficial.
-
-
Reaction Monitoring and Termination:
-
The progress of the reaction can be monitored by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer.
-
Alternatively, aliquots can be taken at different time points, the reaction quenched (e.g., by adding a strong acid or a quenching solvent like ethyl acetate), and the samples analyzed for this compound formation by GC-MS.
-
To terminate the entire reaction, heat inactivation (e.g., 60°C for 10 minutes) or solvent addition can be employed.
-
-
Product Analysis:
-
Proceed with Protocol 2 for the quantification of the produced this compound.
-
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of this compound in an enzymatic reaction mixture or fermentation broth, adapted from methods used for analyzing volatile compounds in wine and beer.[2][7][8][9]
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-WAX or HP-INNOWax)
-
Helium (carrier gas)
-
This compound standard
-
Internal standard (e.g., 2-octanol (B43104) or a deuterated analog)
-
Ethyl acetate (B1210297) or dichloromethane (B109758) (extraction solvent)
-
Anhydrous sodium sulfate (B86663)
-
Sample vials for GC-MS
Procedure:
-
Sample Preparation and Extraction:
-
To a known volume of the reaction mixture or fermentation broth (e.g., 1 mL), add a known amount of the internal standard.
-
Add an equal volume of the extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to extract the this compound into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC-MS sample vial.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250°C. Inject 1 µL of the sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
Note: This is a starting program and should be optimized for the specific column and instrument.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Acquire data in full scan mode (e.g., m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification. Key ions for this compound include m/z 104 (molecular ion), 61, and 45.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound with the same concentration of the internal standard as in the samples.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
While this compound is typically an end-product of methionine catabolism, its precursor, methional, is a direct substrate for alcohol dehydrogenases like yeast Adh4p. The protocols provided here offer a framework for the enzymatic synthesis and quantification of this compound. These methods are valuable for researchers in the food and beverage industry for controlling flavor profiles, as well as for scientists in drug development and biocatalysis exploring the substrate specificity and synthetic potential of alcohol dehydrogenases. Further research is warranted to determine the specific kinetic parameters of Adh4p and other relevant enzymes with methional to gain a more complete quantitative understanding of this important enzymatic reaction.
References
- 1. Substrate specificity and stereospecificity of nicotinamide adenine dinucleotide-linked alcohol dehydrogenases from methanol-grown yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inversion of the substrate specificity of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring of the Wines’ Quality by Gas Chromatography: HSS-GC/FID Method Development, Validation, Verification, for Analysis of Volatile Compounds | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijstr.org [ijstr.org]
Application Note: Quantification of Methionol in Wine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionol (3-(methylthio)-1-propanol) is a sulfur-containing volatile organic compound found in wine that can significantly influence its aroma profile. It is primarily formed from the Ehrlich pathway degradation of methionine by yeast during fermentation.[1] At low concentrations, this compound can contribute to the complexity of the wine's bouquet, imparting savory notes described as "vegetable," "potato," or "tuber."[2][3] However, at higher concentrations, it can be associated with undesirable off-flavors. Furthermore, this compound is a precursor to methional, which has a low odor threshold and can impart a "cooked vegetable" aroma, particularly in oxidized wines.[4] Accurate quantification of this compound is therefore crucial for quality control, understanding wine aging processes, and research into the impact of viticultural and enological practices on wine aroma.
This application note provides detailed protocols for the quantification of this compound in wine samples using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a widely used, sensitive, and solventless technique.[5] Alternative sample preparation methods, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also discussed.
Quantitative Data Presentation
The concentration of this compound in wine can vary depending on the grape variety, yeast strain, fermentation conditions, and wine age. The following table summarizes available quantitative data for this compound in a specific white wine variety.
Table 1: Reported Concentration of this compound in Sauvignon Blanc
| Wine Variety | Concentration Range (µg/L) | Reference |
| Sauvignon Blanc | 529 - 728 | [6] |
Table 2: Typical Methanol (B129727) Concentrations in Red and White Wines
| Wine Type | Typical Concentration Range (mg/L) | Key Factors |
| Red Wines | 120 - 250 | Longer skin contact during fermentation[9][7] |
| White Wines | 40 - 120 | Shorter or no skin contact during fermentation[9][7] |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in wine samples using HS-SPME-GC-MS.
Protocol 1: Quantification of this compound by HS-SPME-GC-MS
This protocol is optimized for the extraction and analysis of volatile and semi-volatile compounds, including this compound, from wine.
1. Materials and Reagents
-
Wine sample
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., 2-octanol (B43104) or a deuterated analog of a related compound)
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Methanol, HPLC grade
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
2. Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with a model wine solution (e.g., 12% ethanol (B145695) in water with 5 g/L tartaric acid, pH adjusted to 3.5) to cover the expected concentration range of this compound in wine.
-
Prepare an internal standard stock solution (e.g., 100 mg/L in methanol).
-
Spike each calibration standard and wine sample with the internal standard to a final concentration of, for example, 10 µg/L.
3. Sample Preparation
-
Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.
-
Add a precise amount of the internal standard solution.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
4. HS-SPME Procedure
-
Place the vial in the autosampler of the GC-MS system, which is equipped with an SPME agitator and heater.
-
Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation (e.g., 250 rpm).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature and agitation.
5. GC-MS Analysis
-
After extraction, the SPME fiber is automatically retracted and inserted into the hot injector of the GC.
-
Desorb the analytes from the fiber into the GC column.
-
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
GC Column: A mid-polar to polar capillary column is suitable, for example, a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: Increase to 150°C at 3°C/min
-
Ramp 2: Increase to 240°C at 10°C/min
-
Final hold: Hold at 240°C for 10 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound (m/z 61, 45, 106) and the internal standard should be monitored. A full scan mode (e.g., m/z 35-350) can be used for initial identification.
-
6. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the wine samples by interpolating their peak area ratios on the calibration curve.
Alternative Sample Preparation Protocols
For a broader analysis of wine volatiles or when HS-SPME is not available, Liquid-Liquid Extraction or Solid-Phase Extraction can be employed.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Mix 50 mL of wine with 10 mL of a suitable organic solvent (e.g., dichloromethane).
-
Add an internal standard.
-
Shake the mixture vigorously in a separatory funnel for 5 minutes.
-
Allow the phases to separate and collect the organic layer.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.
-
Inject 1-2 µL of the concentrated extract into the GC-MS.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., a divinylbenzene-based polymer like Isolute ENV+) with methanol followed by deionized water.
-
Load 50 mL of the wine sample, previously spiked with an internal standard, onto the cartridge.
-
Wash the cartridge with deionized water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum.
-
Elute the retained analytes, including this compound, with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Concentrate the eluate and analyze by GC-MS as described in the LLE protocol.
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of this compound in wine samples using the primary HS-SPME-GC-MS protocol.
References
- 1. Phenolic and Aroma Changes of Red and White Wines during Aging Induced by High Hydrostatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]
- 7. bio-conferences.org [bio-conferences.org]
- 8. scribd.com [scribd.com]
- 9. Methanol in wine | BIO Web of Conferences [bio-conferences.org]
Application Notes and Protocols for Metabolic Engineering of Yeast for Increased Methionol Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionol, also known as 3-(methylthio)-1-propanol, is a sulfur-containing higher alcohol that contributes to the flavor and aroma profiles of various fermented foods and beverages. Beyond its role as a flavor compound, this compound and its derivatives are being explored for applications in pharmaceuticals and as specialty chemicals. Saccharomyces cerevisiae, a widely used industrial microorganism, naturally produces this compound from L-methionine via the Ehrlich pathway.[1][2][3] This application note provides detailed protocols and data for the metabolic engineering of S. cerevisiae to enhance this compound production.
Metabolic Pathway for this compound Production
In Saccharomyces cerevisiae, the catabolism of methionine to this compound primarily occurs through the Ehrlich pathway.[1][2][3] This pathway involves a series of enzymatic reactions:
-
Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMBA). This step is catalyzed by aminotransferases, primarily Aro8p and Aro9p.[1][2][4]
-
Decarboxylation: KMBA is decarboxylated to form methional. This reaction is carried out by α-keto acid decarboxylases, with Aro10p and Ydr380wp being key enzymes.[1][2][5]
-
Reduction: Finally, methional is reduced to this compound by alcohol dehydrogenases.[5]
An alternative pathway involves the demethiolation of methionine, which can lead to the formation of methanethiol.[1][5]
Figure 1. The Ehrlich pathway for this compound production from L-methionine in S. cerevisiae.
Data on this compound Production in Engineered Yeast Strains
The following table summarizes quantitative data on this compound production in various engineered and screened Saccharomyces cerevisiae strains.
| Strain | Genetic Modification/Screening | This compound Titer (g/L) | Key Findings | Reference |
| S. cerevisiae Y03401 | Screened from Baijiu brewing environment | 1.30 (initial) | High natural producer of this compound. | [6][7] |
| S. cerevisiae Y03401 | Optimized fermentation conditions | 3.66 | Optimization of glucose, yeast extract, and L-methionine concentrations significantly increased titer. | [3][6] |
| S. cerevisiae F15 | Wild Type (Wine Strain) | ~0.4 | Reference strain for genetic modifications. | [4][8] |
| S. cerevisiae F15 | Δaro8 | ~0.03 | Deletion of ARO8 significantly reduces this compound production, highlighting its key role. | [4][8] |
| S. cerevisiae F15 | Δaro9 | ~0.6 | Deletion of ARO9 led to a slight increase in this compound production in this strain. | [4][8] |
| S. cerevisiae F15 | Δaro10 | ~0.4 | Deletion of the decarboxylase ARO10 had no significant effect on this compound production in this strain. | [4][8] |
| S. cerevisiae F15 | Δaro8 Δaro9 | ~0.2 | Double deletion unexpectedly produced more this compound than the single Δaro8 mutant. | [4][8] |
| S. cerevisiae F15 | Δaro8 Δaro9 Δaro10 | ~0.25 | Triple deletion mutant showed similar production to the double Δaro8 Δaro9 mutant. | [4][8] |
Experimental Protocols
Protocol 1: Construction of Gene Knockout Yeast Strains
This protocol describes the creation of gene knockouts in S. cerevisiae using a PCR-based homologous recombination method.[4][9]
Figure 2. Workflow for creating gene knockouts in S. cerevisiae.
Materials:
-
S. cerevisiae strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
G418 sulfate (B86663) (geneticin)
-
Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)
-
High-fidelity DNA polymerase
-
Primers specific for the target gene with flanking regions for homologous recombination
-
Lithium acetate (B1210297) (LiAc) solution (0.1 M)
-
Polyethylene glycol (PEG) 3350 solution (50% w/v)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Sterile water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Primer Design: Design forward and reverse primers for the gene of interest. The 5' end of the primers should contain 40-50 base pairs of sequence homologous to the regions immediately upstream and downstream of the target gene's open reading frame (ORF). The 3' end of the primers should be complementary to the selectable marker cassette on the plasmid.
-
PCR Amplification of the Deletion Cassette:
-
Perform a PCR reaction to amplify the selectable marker cassette from the plasmid using the designed primers.
-
Verify the size of the PCR product on an agarose (B213101) gel.
-
Purify the PCR product.
-
-
Preparation of Competent Yeast Cells:
-
Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 0.1 M LiAc and incubate for 30 minutes at 30°C.
-
-
Yeast Transformation: [10][11][12]
-
Centrifuge the competent cells and discard the supernatant.
-
Resuspend the cell pellet in 240 µL of 50% PEG, 36 µL of 1.0 M LiAc, 50 µL of single-stranded carrier DNA (boiled and chilled), and 34 µL of the purified PCR product.
-
Vortex vigorously and incubate at 42°C for 40 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto YPD plates containing G418 (concentration to be optimized for the specific strain, typically 200 µg/mL).
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from putative transformants.
-
Perform confirmation PCR using primers that flank the target gene locus and primers internal to the selectable marker to verify the correct integration of the deletion cassette.
-
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines a general method for the quantification of this compound from yeast fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15][16][17]
Materials:
-
Yeast fermentation broth
-
Internal standard (e.g., 2-octanol (B43104) or a deuterated this compound standard)
-
Sodium chloride (NaCl)
-
Ethyl acetate (or another suitable extraction solvent)
-
Anhydrous sodium sulfate (Na2SO4)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation:
-
Take a known volume (e.g., 1 mL) of the yeast fermentation broth.
-
Add a known amount of internal standard.
-
Saturate the sample with NaCl to facilitate the extraction of volatile compounds.
-
Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes to extract the analytes.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Dry the organic extract with a small amount of anhydrous Na2SO4.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 10:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Scan mode (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. For this compound, characteristic ions can be used for quantification.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Conclusion
The metabolic engineering of Saccharomyces cerevisiae presents a promising avenue for the enhanced production of this compound. By understanding the key enzymes and genes in the Ehrlich pathway, targeted genetic modifications, such as gene knockouts and overexpression, can be employed to channel metabolic flux towards this compound. Furthermore, screening for high-producing natural variants and optimizing fermentation conditions are crucial strategies for achieving industrially relevant titers. The protocols provided in this application note offer a foundation for researchers to develop and analyze engineered yeast strains for increased this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The role of yeast ARO8, ARO9 and ARO10 genes in the biosynthesis of 3‐(methylthio)‐1‐propanol from L‐methionine during fermentation in synthetic grape medium | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of yeast ARO8, ARO9 and ARO10 genes in the biosynthesis of 3-(methylthio)-1-propanol from L-methionine during fermentation in synthetic grape medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeastorfanproject.com [yeastorfanproject.com]
- 10. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yeast Transformation Introduction [sigmaaldrich.com]
- 12. med.nyu.edu [med.nyu.edu]
- 13. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Yeast metabolomics: sample preparation for a GC/MS-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of methionine and selenomethionine in yeast by species-specific isotope dilution GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Methionol in Complex Mixtures: A Guide for Researchers
Introduction
Methionol, scientifically known as 3-(methylthio)-1-propanol, is a critical volatile sulfur compound that significantly influences the sensory profile of various fermented foods and beverages, including wine, beer, and dairy products. It is often associated with desirable boiled potato-like and savory aromas at low concentrations, while at higher levels, it can contribute to off-flavors. Accurate and sensitive detection of this compound is paramount for quality control, product development, and research into flavor chemistry. This document provides detailed application notes and protocols for the analytical determination of this compound in complex mixtures, tailored for researchers, scientists, and professionals in the drug development field who may be studying its formation or impact.
The primary analytical techniques for this compound detection are gas chromatography (GC) coupled with mass spectrometry (MS) or a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD). Sample preparation is a crucial step to isolate and concentrate this compound from the sample matrix, with headspace (HS) sampling and solid-phase microextraction (SPME) being the most common and effective methods.
I. Analytical Methods and Protocols
This section details the experimental protocols for the two primary recommended methods for this compound analysis: Headspace Gas Chromatography with Sulfur Chemiluminescence Detection (HS-GC-SCD) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS).
Method 1: Headspace Gas Chromatography with Sulfur Chemiluminescence Detection (HS-GC-SCD)
This method is highly selective and sensitive for sulfur-containing compounds and is particularly well-suited for the analysis of volatile sulfur compounds in beverages like beer.
1. Principle
Volatile compounds from a liquid sample are allowed to equilibrate in the sealed space above the sample (the headspace). A portion of this vapor is then injected into a gas chromatograph for separation. The sulfur chemiluminescence detector provides a highly specific and linear response to sulfur compounds.
2. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., Ethyl methyl sulfide)
-
Deionized water
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with crimp caps (B75204)
3. Instrumentation
-
Gas chromatograph (GC) equipped with a headspace autosampler
-
Sulfur Chemiluminescence Detector (SCD)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulphur SCD, 30 m x 0.32 mm x 4.2 µm)
4. Experimental Protocol
a. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
Prepare a stock solution of the internal standard (e.g., 1000 mg/L) in methanol.
-
Create a series of working standard solutions by diluting the stock solutions in a matrix that mimics the sample (e.g., deionized water or a model wine/beer solution). The concentration range should encompass the expected concentration of this compound in the samples.
-
Spike each working standard with a fixed concentration of the internal standard.
b. Sample Preparation
-
Pipette a precise volume (e.g., 5 mL) of the liquid sample (e.g., beer, wine) into a 20 mL headspace vial.
-
Add a saturating amount of sodium chloride (e.g., 1-2 g) to the vial to increase the volatility of the analytes.
-
Add a fixed amount of the internal standard solution to the vial.
-
Immediately seal the vial with a crimp cap.
c. GC-SCD Analysis
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 60°C
-
Vial Equilibration Time: 30 minutes
-
Injection Volume: 1 mL
-
Transfer Line Temperature: 150°C
-
-
GC Conditions:
-
Inlet Temperature: 200°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
-
SCD Conditions:
-
Operate according to the manufacturer's instructions to ensure optimal sensitivity and linearity.
-
d. Data Analysis
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the working standards.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This method is highly versatile and provides both quantitative and qualitative information, allowing for the confirmation of this compound's identity through its mass spectrum.
1. Principle
SPME uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The fiber is exposed to the headspace above the sample, and volatile compounds adsorb to the fiber. The fiber is then inserted into the hot inlet of a GC, where the analytes are desorbed for analysis by MS.
2. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., d3-methionol or a structurally similar compound)
-
Deionized water
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with screw caps and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
3. Instrumentation
-
Gas chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
SPME autosampler or manual holder
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
4. Experimental Protocol
a. Standard and Sample Preparation
-
Follow the same procedure for standard preparation as in Method 1.
-
For sample preparation:
-
Pipette a precise volume (e.g., 10 mL) of the liquid sample into a 20 mL headspace vial.
-
Add a saturating amount of sodium chloride (e.g., 2-3 g).
-
Add a fixed amount of the internal standard solution.
-
Seal the vial with a screw cap and septum.
-
b. SPME-GC-MS Analysis
-
SPME Conditions:
-
Equilibration Temperature: 40°C
-
Equilibration Time: 15 minutes
-
Extraction Time: 30 minutes (fiber exposed to headspace)
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes (in GC inlet)
-
-
GC Conditions:
-
Inlet Temperature: 250°C (in splitless mode)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp to 220°C at 8°C/min, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions would include its molecular ion and key fragment ions.
-
c. Data Analysis
-
Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
For quantification, use the SIM mode, monitoring characteristic ions of this compound and the internal standard.
-
Construct a calibration curve and calculate the concentration of this compound in the samples as described in Method 1.
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound and related compounds from various studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Methional | HS-SPME-GC-MS | Beer | 0.03 µg/L | 1.0 µg/L | 0.973 - 0.996 | |
| Methional | GC-FPD | Synthetic Wine | 0.5 µg/L (Odor Threshold) | - | - | |
| Methanol | HSS-GC/MS | Food | - | 0.50–0.56 mg/L | >0.99 | |
| This compound | GC-MS/MS | Wine | - | - | - |
III. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in a liquid sample using SPME-GC-MS.
Workflow for this compound Analysis by SPME-GC-MS.
This comprehensive guide provides a solid foundation for the detection and quantification of this compound in complex mixtures. Researchers are encouraged to optimize these protocols for their specific applications and matrices to achieve the best possible analytical performance.
Troubleshooting & Optimization
Technical Support Center: Quantification of Volatile Sulfur Compounds (VSCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of volatile sulfur compounds (VSCs), with a special focus on methionol.
Challenges in Quantifying this compound and Other VSCs
The quantification of volatile sulfur compounds like this compound presents significant analytical challenges due to their inherent chemical properties. These compounds are known for their high volatility, reactivity, and often low concentrations in complex matrices.[1][2] Their susceptibility to oxidation and thermal degradation can lead to analyte loss and the formation of artifacts during sample preparation and analysis.[2]
Key challenges include:
-
Volatility and Reactivity: VSCs can be easily lost during sample handling and storage. They can also react with other components in the sample matrix or be adsorbed onto container surfaces.
-
Low Concentrations: this compound and other VSCs are often present at trace levels (ng/L or µg/L), requiring highly sensitive analytical techniques for detection and quantification.[1][2]
-
Matrix Effects: The sample matrix (e.g., food, beverage, biological fluid) can significantly interfere with the analysis, impacting the accuracy and precision of quantification.[1]
-
Thermal Instability: Many VSCs are thermally labile and can degrade at the high temperatures used in gas chromatography (GC) injectors and columns.
-
Oxidative Instability: Exposure to air can lead to the oxidation of sulfur compounds, altering their chemical structure and analytical response.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent and effective technique for the quantification of this compound and other VSCs is Gas Chromatography (GC) coupled with a selective detector.[3] Commonly used detectors include:
-
Sulfur Chemiluminescence Detector (SCD): Highly specific and sensitive for sulfur-containing compounds.
-
Mass Spectrometry (MS): Provides structural information for compound identification and can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]
-
Flame Photometric Detector (FPD): A cost-effective option for sulfur-selective detection.
-
Pulsed Flame Photometric Detector (PFPD): Offers improved sensitivity and selectivity compared to the traditional FPD.
Q2: Which sample preparation technique is best for analyzing this compound in a liquid matrix?
A2: Headspace (HS) and Solid-Phase Microextraction (SPME) are the most widely used sample preparation techniques for volatile compounds like this compound in liquid samples.[1][3]
-
Headspace (HS) analysis involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and protects the GC system from non-volatile components.
-
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from the sample's headspace or directly from the liquid.[1] The choice between HS and SPME depends on the specific application, required sensitivity, and sample matrix.
Q3: How can I prevent the degradation of this compound during sample storage and preparation?
A3: To minimize this compound degradation, it is crucial to:
-
Minimize Headspace: Store samples in vials with minimal headspace to reduce exposure to air.
-
Use Inert Vials: Employ glass vials with PTFE-lined septa to prevent adsorption of sulfur compounds.
-
Store at Low Temperatures: Store samples at low temperatures (e.g., -20°C or -80°C) to reduce volatility and slow down degradation reactions.
-
Use Antioxidants: In some cases, the addition of antioxidants to the sample may be beneficial, but this should be carefully validated to avoid interference with the analysis.
-
Prompt Analysis: Analyze samples as quickly as possible after collection.
Q4: What is the Ehrlich pathway and how is it related to this compound?
A4: The Ehrlich pathway is a metabolic route in yeast and other microorganisms that converts amino acids into higher alcohols, also known as fusel alcohols.[4][5][6] this compound is produced from the amino acid methionine through this pathway.[4][6] The pathway involves three main steps: transamination, decarboxylation, and reduction.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound and other VSCs.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active sites in the GC system (liner, column) | Use a deactivated liner and a column specifically designed for sulfur analysis. Consider silylation of the liner. |
| Column contamination | Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it. |
| Inappropriate injection temperature | Optimize the injection temperature. Too high a temperature can cause degradation, while too low a temperature can lead to slow volatilization and band broadening. |
| Sample overload | Reduce the injection volume or dilute the sample. |
| Improper column installation | Ensure the column is installed correctly in the injector and detector ports with no leaks.[7] |
Problem 2: Low or No Analyte Response
| Possible Cause | Recommended Solution |
| Analyte degradation | Review sample storage and preparation procedures. Ensure minimal exposure to air and heat. |
| Leaks in the GC system | Perform a leak check of the entire system, including the injector, column fittings, and detector connections.[7] |
| SPME fiber degradation or contamination | Condition the SPME fiber before use. If the response does not improve, replace the fiber. |
| Incorrect detector settings | Verify that the detector is turned on and the parameters (e.g., gas flows, temperature) are set correctly for sulfur compound detection. |
| Matrix suppression effects | Dilute the sample or use matrix-matched calibration standards. Consider using a stable isotope-labeled internal standard. |
Problem 3: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent sample volume | Use an autosampler for precise and repeatable injections. |
| Variable SPME extraction conditions | Control extraction time, temperature, and agitation speed precisely.[8] |
| Changes in sample matrix | Prepare samples and standards in the same matrix to minimize variations. |
| Septum leaks | Replace the injector septum regularly. |
| Fluctuations in gas flows | Check and regulate the carrier and detector gas flow rates. |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of volatile compounds using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). While specific data for this compound can vary depending on the matrix and instrumentation, these values provide a general reference.
| Analyte | Method | LOQ (mg/L) | Recovery (%) | Precision (RSD%) | Reference |
| Methanol | HSS-GC/MS | 0.50–0.56 | 93.80–107.60 | 0.51–7.38 | [9] |
| Isopropyl Alcohol | HSS-GC/MS | 0.14–0.21 | 93.92–104.32 | 0.90–7.70 | [9] |
| Methanol | HS-GC-FID | 0.03 g% (w/v) | 92 - 114 | 5.0 - 10.1 | [10] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound Analysis
This protocol provides a general workflow for the analysis of this compound in a liquid sample. Optimization of parameters is crucial for specific applications.[1]
-
Sample Preparation:
-
Pipette a known volume of the sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).
-
Add a magnetic stir bar and a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
To enhance the release of volatiles, add a salt (e.g., NaCl) to the sample.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heated autosampler tray with agitation.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC injector port for thermal desorption of the analytes.
-
Desorb the analytes at a high temperature (e.g., 250°C) for a few minutes.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent).
-
Use a temperature program to achieve good separation of the target analytes.
-
Detect and quantify the analytes using a mass spectrometer in scan or SIM mode.
-
Protocol 2: Static Headspace (HS) GC-FID for this compound Analysis
This protocol outlines a general procedure for static headspace analysis.
-
Sample Preparation:
-
Place a precise volume of the liquid sample into a headspace vial.
-
Add an internal standard if required.
-
Seal the vial tightly.
-
-
Static Headspace Analysis:
-
Place the vial in the headspace autosampler.
-
Incubate the vial at a constant temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to reach equilibrium between the liquid and vapor phases.
-
A heated gas-tight syringe or a sample loop is used to automatically withdraw a specific volume of the headspace gas.
-
-
GC-FID Analysis:
-
The withdrawn headspace sample is injected into the GC inlet.
-
Analytes are separated on the GC column.
-
Detection is performed using a Flame Ionization Detector (FID) or a sulfur-specific detector.
-
Visualizations
Caption: HS-SPME-GC-MS Experimental Workflow.
Caption: The Ehrlich Pathway for this compound Formation.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brjac.com.br [brjac.com.br]
Optimizing fermentation conditions for higher Methionol yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for higher methionol yield.
Frequently Asked Questions (FAQs)
Q1: What is the general pathway for this compound production in yeast?
A1: this compound is primarily produced from its precursor, L-methionine, via the Ehrlich pathway. This catabolic pathway involves a two-step conversion of the amino acid into its corresponding fusel alcohol.[1][2]
Q2: Which microorganisms are commonly used for this compound production?
A2: Various yeast species have been successfully used for this compound production, including Kluyveromyces lactis, Saccharomyces cerevisiae, and Saccharomycopsis fibuligera.[3][4][5] The choice of strain can significantly impact the final yield and optimal fermentation parameters.
Q3: What are the key factors influencing this compound yield during fermentation?
A3: Several factors significantly affect this compound yield. These include the concentration of the precursor L-methionine, aeration (often manipulated by shaking speed), pH of the medium, incubation time, temperature, and the composition of the fermentation medium, including nitrogen and carbon sources.[3][4][5][6]
Troubleshooting Guide
Problem 1: Low or no this compound yield despite the presence of L-methionine.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify and adjust the initial pH of the fermentation medium. Optimal pH can vary by strain, but values between 5.0 and 6.3 have been reported to be effective.[3][4][5] |
| Inadequate Aeration | Optimize the shaking speed or aeration rate. Shaking speed has been identified as a highly significant factor, with optimal values reported around 160-225 rpm in shake flask experiments.[3][4] Higher oxygen levels generally favor this compound synthesis.[4] |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal fermentation duration for your specific strain and conditions. Peak this compound production is often observed between 48 and 54 hours.[3][4] |
| Non-optimal Temperature | Ensure the fermentation is carried out at the optimal temperature for your yeast strain. Temperatures between 28°C and 33°C have been shown to be effective for this compound production.[4][5] |
| Nutrient Limitation | Supplement the medium with a suitable concentration of yeast extract. While high concentrations are not always better, an optimal level (e.g., 0.05% w/v) can enhance yield.[3][5] Ensure the carbon source (e.g., glucose) is not limiting. |
Problem 2: Inconsistent this compound yields between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum size and the physiological state of the starter culture. An inoculum size of around 0.8% has been used in optimized processes.[4] |
| Inconsistent Medium Preparation | Ensure all media components are accurately weighed and dissolved and that the final pH is consistent before inoculation. |
| Fluctuations in Fermentation Conditions | Monitor and maintain consistent temperature, pH, and aeration throughout the fermentation process. |
Optimized Fermentation Parameters for High this compound Yield
The following tables summarize optimized fermentation conditions from various studies, providing a starting point for your experiments.
Table 1: Optimized Conditions for this compound Production by Kluyveromyces lactis KL71 [3][6][7]
| Parameter | Optimal Value |
| L-methionine Concentration | 0.45% (w/v) |
| Incubation Time | 48 hours |
| Shaking Speed | 160 rpm |
| Yeast Extract Concentration | 0.05% (w/v) |
| Diammonium Phosphate (DAP) | 0 mg/L |
| Initial pH | 6.3 |
| Average this compound Yield | 990.1 ± 49.7 µg/mL |
Table 2: Optimized Conditions for this compound (3-Met) Production by Saccharomycopsis fibuligera Y1402 [4]
| Parameter | Optimal Value |
| Glucose Concentration | 40 g/L |
| Yeast Extract Concentration | 0.63 g/L |
| L-methionine Concentration | 5 g/L |
| Tween 80 Concentration | 2 g/L |
| Liquid Volume in Flask | 25 mL / 250 mL |
| Initial pH | 5.3 |
| Fermentation Temperature | 32 °C |
| Inoculum Size | 0.8% |
| Shaking Speed | 210 rpm |
| Fermentation Time | 54 hours |
| 3-Met Yield | 4.03 g/L |
Experimental Protocols
Protocol 1: this compound Production using Kluyveromyces lactis
This protocol is based on the optimization study by Koh et al. (2013).[3][6]
-
Medium Preparation: Prepare the fermentation medium consisting of coconut cream supplemented with 0.45% (w/v) L-methionine and 0.05% (w/v) yeast extract. Adjust the initial pH to 6.3.
-
Inoculation: Inoculate the sterile medium with a fresh culture of Kluyveromyces lactis KL71.
-
Incubation: Incubate the culture at a controlled temperature (e.g., 30°C) for 48 hours with constant agitation at 160 rpm.
-
Sampling and Analysis: After 48 hours, withdraw a sample for this compound quantification.
-
Quantification: Extract the this compound from the fermented sample and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).[6] The oven temperature program can be set to start at 50°C for 5 minutes, then ramp to 230°C at 5°C/min and hold for 10 minutes. Use a splitless injection mode with injector and detector temperatures at 250°C.[6]
Protocol 2: this compound Production using Saccharomycopsis fibuligera
This protocol is adapted from the study by Ma et al. (2024).[4]
-
Medium Preparation: Prepare the fermentation medium containing 40 g/L glucose, 0.63 g/L yeast extract, 2 g/L Tween 80, and 5 g/L L-methionine. Adjust the initial pH to 5.3.
-
Inoculation: Inoculate 25 mL of the sterile medium in a 250 mL flask with a 0.8% inoculum of Saccharomycopsis fibuligera Y1402.
-
Incubation: Incubate the flasks at 32°C for 54 hours with shaking at 210 rpm.
-
Sampling and Analysis: After the incubation period, harvest the culture for analysis.
-
Quantification: Analyze the concentration of 3-methylthiopropanol (this compound) in the fermentation broth using an appropriate chromatographic method, such as GC-MS.
Visualizations
Caption: The Ehrlich pathway for the conversion of L-methionine to this compound.
Caption: General experimental workflow for this compound fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of L-methionine Bioconversion to Aroma-active this compound by Kluyveromyces lactis Using the Taguchi Method | Koh | Journal of Food Research | CCSE [ccsenet.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Optimization of L-methionine Bioconversion to Aroma-active this compound by Kluyveromyces lactis Using the Taguchi Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Bioconversion of L-Methionine to Methionol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioconversion of L-methionine to methionol.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No this compound Yield | Inefficient microbial strain or incorrect enzyme selection. | Screen different yeast strains known for this compound production, such as Saccharomyces cerevisiae EC1118 or Kluyveromyces lactis KL71.[1] If using isolated enzymes, ensure the correct aminotransferase, α-ketoacid decarboxylase, and alcohol dehydrogenase are used. |
| Suboptimal fermentation conditions (pH, temperature, aeration). | Optimize fermentation parameters. For Kluyveromyces lactis KL71, optimal conditions were found to be a pH of 5.0 and a temperature of 33.0°C.[1] For Tuber melanosporum, an extraction temperature of 40°C was found to be optimal for this compound recovery.[2] | |
| Inadequate precursor (L-methionine) concentration. | Increase the concentration of L-methionine in the culture medium. Studies with Tuber melanosporum showed increased this compound production with L-methionine concentrations up to 20 g/L.[2][3] For Kluyveromyces lactis, an optimal L-methionine concentration was identified as 0.15%.[1] | |
| Presence of Undesirable Side-Products (e.g., Dimethyl Disulfide) | Dominance of the demethiolation pathway over the Ehrlich pathway. | |
| Incorrect nitrogen source or concentration. | Adjust the concentration of the nitrogen source. For instance, with Kluyveromyces lactis, a low concentration of yeast extract (0.05%) was found to be optimal, as higher concentrations can lead to nitrogen catabolite repression.[1][4] | |
| Inconsistent Results Between Batches | Variability in inoculum preparation. | Standardize the seed culture preparation, including the age and density of the inoculum, to ensure consistency. |
| Fluctuations in fermentation parameters. | Tightly control pH, temperature, and aeration throughout the fermentation process using a well-calibrated bioreactor. | |
| Difficulty in Product Extraction and Quantification | Inefficient extraction method. | Optimize the extraction parameters. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is an effective technique. Optimal conditions for Tuber melanosporum volatiles were found to be an extraction temperature of 40°C for 20 minutes.[2] |
| Analytical method lacks sensitivity or resolution. | Use a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) for accurate identification and quantification of this compound.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the bioconversion of L-methionine to this compound?
A1: The primary pathway is the Ehrlich pathway.[4][6] This pathway involves three main steps:
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Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyric acid (α-KMBA).
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Decarboxylation: α-KMBA is then decarboxylated to form methional.
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Reduction: Finally, methional is reduced to this compound.[4][5][6]
Q2: Which microorganisms are commonly used for this bioconversion?
A2: Several yeast species have been shown to be effective, including Saccharomyces cerevisiae, Kluyveromyces lactis, and Candida species.[1] Fungi such as Tuber melanosporum are also capable of this conversion.[2][3]
Q3: What are the key enzymes involved in the Ehrlich pathway for this compound production?
A3: The key enzymes are aminotransferases, α-ketoacid decarboxylases, and alcohol dehydrogenases.[2] The specificity of these enzymes can influence the efficiency of the conversion.
Q4: How can I increase the yield of this compound?
A4: To increase the yield, you can:
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Optimize Fermentation Conditions: Adjust parameters like pH, temperature, aeration (shaking speed), and incubation time.[4]
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Optimize Medium Composition: Adjust the concentrations of L-methionine, yeast extract, and other nutrients.[1][4]
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Select a High-Producing Strain: Screen different microbial strains for their ability to produce this compound.[1]
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Genetic Engineering: Overexpress the genes encoding the key enzymes of the Ehrlich pathway in your chosen microorganism.
Q5: What is the competing pathway that can reduce this compound yield?
A5: The demethiolation pathway is a competing pathway that can convert L-methionine into other volatile sulfur compounds, such as methanethiol (B179389) and dimethyl disulfide, thus reducing the flux towards this compound.[2]
Q6: What analytical techniques are suitable for measuring this compound concentration?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying this compound and other volatile compounds in your fermentation broth.[5] Headspace solid-phase microextraction (HS-SPME) can be used for sample preparation to concentrate the volatile analytes before GC-MS analysis.[2]
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production by Kluyveromyces lactis KL71
| Parameter | Optimal Value | Reference |
| L-methionine Concentration | 0.45% (w/v) | [4] |
| Incubation Time | 48 hours | [4] |
| Shaking Speed | 160 rpm | [4] |
| Yeast Extract Concentration | 0.05% (w/v) | [1][4] |
| Diammonium Phosphate (B84403) (DAP) | 0 mg/L | [4] |
| pH | 6.3 | [4] |
| Temperature | 33.0 °C | [1] |
| Resulting this compound Yield | 990.1 ± 49.7 µg/mL | [4] |
Table 2: Effect of L-methionine Concentration on Enzyme Activities in Tuber melanosporum
| L-methionine (g/L) | Aminotransferase Activity (% increase) | α-ketoacid decarboxylase Activity (% increase) |
| 5 | 103 | 250 |
| Reference | [2] | [2] |
Experimental Protocols
Protocol 1: Bioconversion of L-methionine to this compound using Kluyveromyces lactis
-
Media and Preculture Preparation:
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Prepare a nutrient broth containing 0.25% (w/v) yeast extract and 0.5% (w/v) peptone.
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Inoculate Kluyveromyces lactis KL71 into the nutrient broth and incubate at 30°C for 24 hours with shaking.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., coconut cream) and adjust the pH to 6.3.[4]
-
Supplement the medium with L-methionine to a final concentration of 0.45% (w/v) and yeast extract to 0.05% (w/v).[4]
-
Inoculate the fermentation medium with the preculture.
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Incubate at 33°C for 48 hours with a shaking speed of 160 rpm.[1][4]
-
-
Extraction and Analysis:
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Extract the volatile compounds using headspace solid-phase microextraction (HS-SPME).
-
Analyze the extracted compounds using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound concentration.[4]
-
Protocol 2: Enzyme Activity Assays for Aminotransferase and α-ketoacid Decarboxylase
-
Preparation of Cell-Free Extracts:
-
Harvest the microbial cells from the fermentation broth by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate buffer).
-
Disrupt the cells using sonication or a French press to obtain a cell-free extract.
-
-
Aminotransferase Activity Assay:
-
The reaction mixture should contain pH 7.8 buffer, 1 mM L-methionine, 1 mM α-ketoglutarate, 0.05 mM pyridoxal (B1214274) 5'-phosphate (PLP), and the cell-free extract.[2]
-
Incubate the reaction and stop it by heating.
-
Determine the activity by measuring the formation of the product (e.g., glutamate (B1630785) or α-KMBA) using a suitable analytical method.
-
-
α-ketoacid Decarboxylase Activity Assay:
-
The reaction mixture should contain pH 7.0 sodium phosphate buffer, NADH, and the substrate (α-KMBA).
-
Monitor the decrease in absorbance at 365 nm, which corresponds to the oxidation of NADH.[2]
-
Visualizations
Caption: The Ehrlich pathway for the bioconversion of L-methionine to this compound.
Caption: A troubleshooting workflow for low this compound yield.
Caption: A general experimental workflow for this compound production.
References
- 1. Production of flavour-active this compound from methionine metabolism by yeasts in coconut cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Methionol analysis
Welcome to the technical support center for Methionol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of this compound, with a particular focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Active sites in the GC system (liner, column) can interact with the sulfur-containing this compound. | - Use a deactivated inlet liner and a column specifically designed for analyzing active compounds like sulfur compounds.- Regularly replace the inlet liner and trim the analytical column.- Ensure all components in the sample path are inert. |
| Low or No Signal for this compound | - this compound is a volatile and reactive compound, and can be lost during sample preparation.- The concentration of this compound in the sample is below the detection limit of the instrument.- Inefficient extraction from the sample matrix. | - Optimize sample preparation to minimize analyte loss. For example, when using headspace solid-phase microextraction (HS-SPME), optimize extraction time and temperature.- Use a sensitive and selective detector, such as a sulfur chemiluminescence detector (SCD) or a mass spectrometer (MS).- For HS-SPME, consider adding salt to the sample to increase the volatility of this compound. |
| Poor Reproducibility | - Inconsistent sample preparation, especially for manual SPME.- Variability in the sample matrix between different samples.- Contamination in the GC-MS system. | - Use an autosampler for SPME to ensure consistent extraction conditions.- Employ matrix-matched calibration standards to compensate for matrix variability.- Regularly clean the GC inlet and MS ion source. |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source. | - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.- Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for matrix effects.- Optimize Chromatographic Separation: Improve the separation of this compound from interfering compounds by adjusting the GC temperature program or using a different column. |
| Contamination and Ghost Peaks | - Carryover from previous injections, especially with high-concentration samples.- Contamination from solvents, reagents, or sample preparation materials. | - Run blank injections between samples to check for carryover.- Use high-purity solvents and reagents.- Thoroughly clean all glassware and sample preparation equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound analysis?
A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of this compound and other volatile sulfur compounds. This is due to its excellent separation capabilities and the high sensitivity and selectivity of the mass spectrometer. For enhanced sensitivity to sulfur compounds, a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with or as an alternative to MS.
Q2: How can I effectively extract this compound from a complex food matrix like wine or cheese?
A2: Headspace solid-phase microextraction (HS-SPME) is a highly effective and popular solvent-free technique for extracting volatile compounds like this compound from complex food matrices. This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then desorbed in the hot GC inlet for analysis. Optimizing parameters such as fiber coating, extraction time, and temperature is crucial for achieving good sensitivity and reproducibility.
Q3: What are matrix effects and how do they impact this compound analysis?
A3: Matrix effects are the alteration of an analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix. In the context of this compound analysis by GC-MS, co-eluting compounds from the sample can interfere with the ionization process in the MS source, leading to inaccurate quantification. The complexity of food matrices makes them particularly prone to causing matrix effects.
Q4: How can I quantify and correct for matrix effects?
A4: The presence and magnitude of matrix effects can be assessed by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte at the same concentration). To correct for these effects, it is recommended to use matrix-matched calibration curves or, for the most accurate results, an internal standard, preferably a stable isotope-labeled version of this compound.
Q5: Are there any specific considerations for sample preparation when analyzing sulfur compounds like this compound?
A5: Yes, volatile sulfur compounds are known to be reactive and can be lost during sample preparation. It is important to handle samples carefully to avoid oxidation. For solid samples, it is crucial to ensure they are thoroughly dried, as water can interfere with the analysis. When using techniques like SPME, optimizing the extraction conditions is critical to ensure efficient and reproducible recovery of this compound.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Liquid Samples (e.g., Wine)
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Sample Preparation:
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Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
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Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
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If using an internal standard, spike the sample with an appropriate amount of a deuterated this compound standard solution.
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Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler tray or a heating block with agitation.
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Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow for partitioning of this compound into the headspace.
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Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
-
Desorption and GC-MS Analysis:
-
Immediately after extraction, transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 2-5 minutes).
-
Start the GC-MS data acquisition at the beginning of the desorption.
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Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or a specific wax column) of appropriate dimensions (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 5°C/min.
-
Ramp: Increase to 250°C at 20°C/min, hold for 5 minutes. (Note: This is an example program and should be optimized for the specific application and column.)
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For initial identification of compounds, scan over a mass range of m/z 35-350.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 106, 61, 45) to increase sensitivity and selectivity.
-
-
Visualizations
Technical Support Center: Enhancing Methionol Production in Kluyveromyces lactis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing methionol production in Kluyveromyces lactis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments with K. lactis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | Suboptimal fermentation conditions. | Optimize key parameters such as L-methionine concentration, pH, temperature, and shaking speed. Refer to the Optimized Fermentation Parameters for this compound Production table below for recommended values. |
| Inappropriate nitrogen source concentration. | High concentrations of diammonium phosphate (B84403) (DAP) can repress the production of volatile sulfur compounds (VSCs), including this compound. Try reducing or eliminating DAP from the medium. | |
| Incorrect incubation time. | This compound production is time-dependent. Ensure the incubation time is optimized; a 48-hour incubation has been shown to be effective. | |
| Poor aeration. | Shaking speed significantly impacts this compound production. Ensure adequate aeration by optimizing the shaking speed; 160 rpm has been used successfully. | |
| Inconsistent this compound Production Between Batches | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including the age and density of the yeast culture. |
| Inconsistent media preparation. | Ensure all media components are accurately measured and the final pH is correctly adjusted before inoculation. | |
| Fluctuation in incubator temperature or shaking speed. | Calibrate and monitor incubator temperature and shaking speed to ensure consistency across experiments. | |
| High Production of Other Volatile Sulfur Compounds (VSCs) but Low this compound | Metabolic flux is diverted to other VSC pathways. | The catabolism of L-methionine can produce other VSCs like methanethiol (B179389) (MTL), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS). Fine-tuning fermentation parameters (e.g., pH, temperature) may help shift the balance towards this compound production. |
| Presence of specific enzyme inhibitors or activators. | The presence of Mn²⁺ has been shown to improve this compound production. Consider the addition of co-factors that may enhance the activity of enzymes in the Ehrlich pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound production in Kluyveromyces lactis?
A1: this compound is primarily produced from the bioconversion of L-methionine via the Ehrlich pathway. This pathway involves the transamination of L-methionine to α-keto-γ-(methylthio) butyric acid (α-KMBA), followed by decarboxylation to methional, and finally, reduction to this compound.
Q2: What are the most critical factors influencing this compound yield?
A2: Studies have shown that shaking speed is the most significant factor, followed by incubation time, pH level, and L-methionine concentration.
Q3: What is the optimal pH for this compound production in K. lactis?
A3: The optimal pH for this compound production can vary depending on other fermentation conditions. A pH of 6.3 was found to be optimal in one study using a Taguchi optimization method, while another study established optimal conditions at pH 5.0. It is recommended to test a pH range between 5.0 and 6.3.
Q4: Can I use other nitrogen sources besides yeast extract and diammonium phosphate (DAP)?
A4: While yeast extract is a common nitrogen source, high levels of DAP have been shown to repress the production of volatile sulfur compounds. It is advisable to use low concentrations or omit DAP. The effect of other nitrogen sources on this compound production in K. lactis would require further investigation.
Q5: Is there a specific strain of K. lactis that is recommended for high this compound production?
A5: The Kluyveromyces lactis KL71 strain has been successfully used in several studies for this compound production.
Quantitative Data Summary
Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Value (Study 1) | Optimized Value (Study 2) |
| L-methionine Concentration | 0.45% (w/v) | 0.15% (w/v) |
| Incubation Time | 48 hours | Not specified |
| Shaking Speed | 160 rpm | Not specified |
| pH | 6.3 | 5.0 |
| Temperature | Not specified | 33.0 °C |
| Yeast Extract (YE) | 0.05% (w/v) | 0.05% (w/v) |
| Diammonium Phosphate (DAP) | 0 mg/L | Not specified |
| Resulting this compound Yield | 990.1 ± 49.7 µg/mL | Not specified |
Experimental Protocols
Inoculum Preparation
This protocol is for preparing a standardized K. lactis inoculum for fermentation experiments.
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Aseptically transfer two loopfuls of freeze-dried K. lactis KL71 to 15 mL of sterile nutrient broth.
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Incubate the culture at 30°C for 24 hours with shaking.
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For cryopreservation, dispense 1.5 mL aliquots of the pure culture into sterile culture vials and store at -80°C.
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For immediate use in fermentation, proceed to the fermentation protocol.
Fermentation for this compound Production
This protocol describes the setup and execution of the fermentation process for this compound production.
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Prepare the fermentation medium. A base medium of coconut cream has been used successfully.
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Supplement the medium with L-methionine to the desired final concentration (e.g., 0.45% w/v).
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Add other supplements as required, such as yeast extract (e.g., 0.05% w/v).
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Adjust the pH of the medium to the desired level (e.g., 6.3) using 1.0 M HCl or NaOH.
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Transfer a defined volume of the medium (e.g., 50 mL) to a sterile fermentation vessel (e.g., a 250 mL flask).
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Inoculate the medium with the prepared K. lactis culture.
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Incubate the fermentation at the desired temperature (e.g., 30°C) with shaking at a specific speed (e.g., 160 rpm) for the desired duration (e.g., 48 hours).
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After incubation, collect samples for this compound quantification.
This compound Quantification (Conceptual Overview)
This is a general overview of the steps involved in quantifying this compound. The specific parameters for gas chromatography-mass spectrometry (GC-MS) would need to be optimized based on the available instrumentation.
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Sample Preparation: Use solid-phase microextraction (SPME) for the extraction of volatile compounds from the fermentation broth.
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GC-MS Analysis:
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Inject the extracted volatiles into a GC-MS system.
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Separate the compounds on a suitable capillary column.
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Identify this compound based on its retention time and mass spectrum.
-
Quantify this compound by comparing its peak area to that of a known standard.
-
Visualizations
This compound Biosynthesis via the Ehrlich Pathway
Caption: The Ehrlich pathway for the conversion of L-methionine to this compound.
Experimental Workflow for this compound Production
Caption: A general workflow for this compound production and analysis.
Technical Support Center: Fed-Batch Fermentation for L-Methionine Production
An important introductory note: The user's request for "Methionol" may be a typographical error for the common amino acid L-Methionine , a frequent target for production via microbial fermentation. This guide has been developed based on the assumption that L-Methionine is the target product. Should "this compound" (3-(methylthio)-1-propanol) be the intended product, the fundamental principles of fed-batch fermentation and troubleshooting would still apply, but the specific metabolic pathways and optimization strategies would differ.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for developing and troubleshooting fed-batch fermentation strategies for L-Methionine production using engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Why is fed-batch fermentation the preferred method for L-Methionine production? A1: Fed-batch fermentation is the most common mode of operation in the bioprocess industry for achieving high cell densities and, consequently, high product titers.[1] This strategy overcomes substrate inhibition and limits the accumulation of toxic by-products by incrementally feeding nutrients throughout the fermentation.[1] For L-Methionine, which has a complex and tightly regulated biosynthesis pathway, controlling the cellular environment and nutrient availability is critical for maximizing yield.[2]
Q2: What is the typical host organism for L-Methionine fermentation? A2: Escherichia coli is a commonly used and well-characterized host for producing L-Methionine and other recombinant products.[3][4] Its fast growth, simple nutritional requirements, and the availability of extensive genetic engineering tools make it an ideal chassis.[3][4] However, its native methionine biosynthesis pathway is strictly regulated, often requiring genetic modifications, such as deleting the global repressor metJ, to enhance production.[2]
Q3: What are the key phases in a typical fed-batch fermentation process? A3: A standard fed-batch process consists of an initial batch phase where cells grow on an initial volume of medium until a key nutrient is nearly depleted.[1] This is followed by the fed-batch phase, where a concentrated nutrient solution is fed to the culture.[1] For L-Methionine production, this often involves an initial growth phase on glycerol (B35011), followed by a production phase where a feeding strategy is implemented to sustain cell growth and direct metabolic flux towards methionine synthesis.[5]
Q4: What are the main challenges in optimizing L-Methionine production? A4: The primary challenges include overcoming the strict native regulation of the methionine pathway in E. coli, potential toxicity of methionine or its precursors at high concentrations, and managing the metabolic burden on the host cells.[2][6] Additionally, preventing the formation of inhibitory by-products like acetate (B1210297) and ensuring plasmid stability in engineered strains are critical process considerations.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during your fed-batch fermentation experiments for L-Methionine production.
Problem 1: Low Final L-Methionine Titer
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Q: My final L-Methionine concentration is significantly lower than expected. What are the potential causes and solutions?
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A: Low yield is a common issue in recombinant protein and metabolite production.[4] Consider the following factors:
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Sub-optimal Induction/Culture Conditions: The temperature, pH, and dissolved oxygen (DO) levels may not be optimal for the production phase.
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Solution: Lowering the temperature (e.g., to 25-30°C) after the initial growth phase can sometimes enhance the stability and activity of biosynthetic enzymes and reduce metabolic burden.[7][8] Ensure the pH is maintained consistently (typically around 7.0) and that the DO level is kept above 20-30% saturation by adjusting agitation and airflow.[9]
-
-
Nutrient Limitation: The feeding strategy may not be providing essential nutrients (carbon, nitrogen, sulfur, phosphate) at the required rate. The sulfur source is particularly critical for methionine.
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Genetic Instability: The engineered plasmid containing the pathway genes may be unstable, leading to a loss of productive cells over time.
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By-product Inhibition: Accumulation of inhibitory by-products, especially acetate, can severely limit cell growth and productivity.
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Solution: Keep the glucose or glycerol concentration in the fermenter at a low, growth-limiting level to prevent overflow metabolism. This is the primary goal of a well-designed fed-batch strategy.[3]
-
-
Problem 2: Poor Cell Growth or Low Final Cell Density
-
Q: The culture is not reaching the target optical density (OD). What could be wrong?
-
A: Achieving high cell density is crucial for volumetric productivity.[3]
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Toxicity of Pathway Intermediates or Product: High concentrations of intermediates like homocysteine or the final product L-Methionine can be toxic to E. coli.[6]
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Solution: Engineer the pathway to avoid the accumulation of toxic intermediates by balancing enzyme expression levels. Modifying the native pathway, for example by replacing E. coli's trans-sulfurylation pathway with a direct-sulfurylation pathway, can sometimes bypass toxic intermediates or stringent regulation.[2]
-
-
Inadequate Aeration/Oxygen Supply: As cell density increases, oxygen demand rises dramatically. If the oxygen transfer rate (OTR) is insufficient, growth will cease.
-
Solution: Maintain DO levels above 20% by increasing agitation, enriching the inlet air with pure oxygen, or increasing the vessel's back pressure.[9]
-
-
Feed Solution Issues: The feed medium may be improperly formulated, or the feeding pump may not be delivering at the correct rate.
-
Solution: Double-check the feed medium composition and concentration. Calibrate your feed pump before starting the experiment. For very low feed rates, be aware that peristaltic pumps can cause backflow issues, especially in pressurized bioreactors.[5]
-
-
Problem 3: Formation of Inclusion Bodies (for Overexpressed Pathway Enzymes)
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Q: The enzymes I've overexpressed for the methionine pathway are forming insoluble inclusion bodies. How can I improve their solubility?
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A: Inclusion bodies are insoluble protein aggregates that form when protein expression rates exceed the cell's folding capacity.[4]
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High Expression Rate: A very strong promoter and high inducer concentration can lead to rapid protein synthesis and misfolding.
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Solution: Reduce the inducer (e.g., IPTG) concentration or use a weaker promoter.[7]
-
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Sub-optimal Temperature: Higher temperatures can accelerate protein aggregation.
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Solution: Lower the induction temperature to 18-25°C. This slows down protein synthesis, giving polypeptides more time to fold correctly.[8]
-
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Host Strain Limitations: The host strain may lack sufficient chaperones to assist with folding.
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Solution: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to aid in proper protein folding.[12]
-
-
Visualized Workflows and Pathways
The following diagrams illustrate key aspects of L-Methionine production using fed-batch fermentation.
Caption: Simplified L-Methionine biosynthesis pathway in E. coli showing key genes and regulation.
Caption: A typical experimental workflow for a fed-batch fermentation process.
Caption: A decision tree to guide troubleshooting efforts for low L-Methionine yield.
Quantitative Data on Feeding Strategies
Optimizing the feeding strategy is paramount for success. Different approaches can yield vastly different results. The table below summarizes outcomes from various feeding strategies evaluated for recombinant protein production in methylotrophic yeast, which provides a useful analogue for metabolite production.
| Feeding Strategy | Key Characteristic | Typical Biomass Outcome | Specific Production (per g biomass) | Methanol (B129727)/Carbon Source Consumption | Reference |
| DO-Stat | Feed is triggered by a spike in Dissolved Oxygen (DO), indicating substrate depletion. | High | Moderate | High | [10][11] |
| Methanol/Substrate Sensor | Feed rate is adjusted to maintain a constant, low concentration of the carbon source in the broth. | High | Moderate | High | [11][13] |
| Pre-determined Exponential Feed | Feed rate is increased exponentially to maintain a constant specific growth rate (μ). | Lower than sensor-based methods | High (up to 2x higher) | Low | [11][14] |
| Mixed Feed (e.g., Sorbitol/Methanol) | A non-repressing carbon source is co-fed with the primary carbon source/inducer. | High (reaches high density faster) | High (1.8x higher rHuEPO) | Lower oxygen demand | [15][16] |
Note: Data is generalized from studies on recombinant protein production, primarily in Pichia pastoris, as directly comparable public data for L-Methionine is limited. The principles of controlling growth rate and metabolic load are directly transferable.
Experimental Protocols
This section provides a generalized protocol for a high-cell-density fed-batch fermentation of an engineered E. coli strain for L-Methionine production.
Inoculum Development
-
Primary Culture: Pick a single colony from a fresh agar (B569324) plate and inoculate it into 5-10 mL of a rich medium (e.g., LB) with the appropriate antibiotic.
-
Incubation: Grow the culture at 37°C with shaking (200-250 rpm) for 6-8 hours.[12]
-
Secondary Culture (Seed Train): Transfer the primary culture into a larger volume (e.g., 500 mL) of defined fermentation batch medium in a baffled shake flask. The volume should be no more than 20% of the flask volume to ensure adequate aeration.
-
Incubation: Grow overnight (12-16 hours) at 30-37°C with vigorous shaking.
Bioreactor Setup and Batch Phase
-
Medium Preparation: Prepare the defined batch medium containing a carbon source (e.g., 20 g/L glycerol or glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), a sulfur source (e.g., sodium sulfate), phosphate (B84403) buffer, and a trace metal solution. Sterilize the bioreactor with the medium in place.
-
Inoculation: Aseptically transfer the secondary culture into the sterilized bioreactor to achieve a starting OD₆₀₀ of ~0.1-0.2.
-
Batch Phase Conditions:
-
Monitoring: Monitor the culture by observing the exhaustion of the initial carbon source, which is typically indicated by a sharp spike in the DO signal and a cessation of base addition.[10]
Fed-Batch Phase
-
Feed Medium: Prepare a highly concentrated sterile feed solution containing the primary carbon source (e.g., 500-700 g/L glycerol), magnesium sulfate, and trace metals. A separate sulfur source feed may be necessary depending on the strain's requirements.
-
Initiation: Once the DO spike is observed, begin the nutrient feed.
-
Feeding Strategy: Implement a pre-determined exponential feeding profile to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹). The feed rate F(t) can be calculated using the following equation:
-
F(t) = (μ / Y_X/S) * X₀ * V₀ * e^(μ*t) / S_f
-
Where:
-
μ = target specific growth rate
-
Y_X/S = biomass yield on substrate (g DCW/g substrate)
-
X₀ and V₀ = biomass concentration and volume at the start of the feed
-
t = time since feed start
-
S_f = substrate concentration in the feed solution
-
-
-
Induction (if applicable): If pathway genes are under an inducible promoter, add the inducer (e.g., IPTG) to the culture once a target cell density (e.g., OD₆₀₀ of 50-80) is reached.
-
Process Control: Continue to maintain pH and DO as in the batch phase. The DO may be controlled by enriching the inlet gas with pure oxygen as cell density and oxygen demand increase.[9]
-
Sampling: Take samples periodically to measure OD₆₀₀, residual substrate, byproduct concentration (e.g., acetate), and L-Methionine titer using HPLC or LC-MS.
-
Duration: The fed-batch phase can run for 24-72 hours, depending on the strain's productivity and stability.
-
Harvest: Once the desired titer is reached or productivity declines, cool the bioreactor and harvest the cells and/or supernatant for downstream processing.
References
- 1. eppendorf.com [eppendorf.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Developing a metabolic model‐based fed‐batch feeding strategy for Pichia pastoris fermentation through fine‐tuning of the methanol utilization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Effect of methanol feeding strategies on production and yield of recombinant mouse endostatin from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of temperature and glycerol and methanol-feeding profiles on the production of recombinant galactose oxidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fed-batch methanol feeding strategy for recombinant protein production by Pichia pastoris in the presence of co-substrate sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fed-batch methanol feeding strategy for recombinant protein production by Pichia pastoris in the presence of co-substrate sorbitol [open.metu.edu.tr]
Reducing by-product formation during Methionol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during methionol (3-(methylthio)-1-propanol) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound can be synthesized through two main routes:
-
Chemical Synthesis: This commonly involves a two-step process starting with the Michael addition of methyl mercaptan to acrolein to form 3-(methylthio)propanal (methional), which is subsequently reduced to this compound.[1][2]
-
Biological Synthesis: This route utilizes microorganisms, such as yeast (e.g., Saccharomyces cerevisiae, Kluyveromyces lactis), to convert L-methionine into this compound via the Ehrlich pathway.[3][4][5] This pathway involves transamination, decarboxylation, and reduction steps.[3][5]
Q2: What are the common by-products in chemical synthesis of this compound?
A2: In the chemical synthesis of this compound from acrolein and methyl mercaptan, the primary by-products include:
-
Acrolein Polymers: Acrolein has a tendency to polymerize, which is a significant side reaction.[1] Careful temperature control is crucial to minimize this.
-
Unreacted Starting Materials: Residual acrolein and methyl mercaptan can remain in the final product mixture.
-
Other Aldehyd Impurities: If the acrolein starting material is not pure, other aldehydes like acetaldehyde (B116499) may be present as impurities.[6]
-
Oxidation Products: Methional can degrade into methanethiol, which can then oxidize to dimethyl disulfide.[2][7]
Q3: What are the common by-products in the biological synthesis of this compound?
A3: Biological synthesis of this compound from L-methionine can lead to the formation of other volatile sulfur flavor compounds (VSFCs), including:
-
Methanethiol (MTL)
-
Dimethyl disulfide (DMDS)
-
Dimethyl trisulfide (DMTS)
-
3-methylthio-1-propionic acid (3-MTP acid)
-
3-methylthio-1-propyl acetate (B1210297) (3-MTPA)[4]
The formation of these by-products is dependent on the specific metabolic pathways of the microorganism and the fermentation conditions.[4]
Troubleshooting Guides
Chemical Synthesis
Problem: Low yield of this compound and high amount of solid precipitate.
-
Possible Cause: Polymerization of acrolein. This is an exothermic reaction and can be accelerated by high temperatures.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, typically around 0°C, during the addition of acrolein.
-
Catalyst and Acid: Use an appropriate catalyst system, such as a tertiary amine combined with an organic acid (e.g., acetic acid), to inhibit acrolein polymerization and increase the reaction rate of the desired Michael addition.[8]
-
Feed Rate: Add acrolein dropwise to the reaction mixture to better control the reaction exotherm.
-
Problem: Final product is contaminated with unreacted starting materials.
-
Possible Cause: Incomplete reaction or inappropriate stoichiometry.
-
Solution:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like GC-MS.
-
Stoichiometry: A slight excess of methyl mercaptan can be used to ensure complete conversion of acrolein.
-
Purification: Unreacted starting materials and other volatile impurities can be removed by distillation.[6]
-
Biological Synthesis
Problem: Low yield of this compound and high concentration of 3-methylthio-1-propyl acetate (3-MTPA).
-
Possible Cause: High activity of alcohol acetyl transferase (ATF) in the yeast strain, which converts this compound to 3-MTPA.
-
Solution:
-
Strain Selection: Use a yeast strain with naturally low ATF activity.
-
Genetic Modification: Consider using a strain where the gene for ATF (e.g., ATF1) is knocked out or its expression is downregulated.
-
Process Optimization: Overexpression of the alcohol acetyl transferase gene ATF1 can intentionally shift production towards 3-MTPA if that is the desired product.[3]
-
Problem: Inconsistent production of this compound between batches.
-
Possible Cause: Variability in fermentation conditions.
-
Solution:
-
Standardize Fermentation Parameters: Tightly control key parameters such as pH, temperature, shaking speed, and dissolved oxygen levels.
-
Optimize Media Composition: The concentration of L-methionine, nitrogen sources (like yeast extract), and carbon sources (like glucose) can significantly impact this compound yield.[4][9]
-
Inoculum Quality: Ensure a consistent and healthy inoculum for each fermentation batch.
-
Quantitative Data on this compound Synthesis
Table 1: Optimization of this compound Bioproduction by K. lactis
| Parameter | Level 1 | Level 2 | Level 3 |
| L-methionine (% w/v) | 0.15 | 0.30 | 0.45 |
| Incubation Time (h) | 24 | 36 | 48 |
| Shaking Speed (rpm) | 120 | 140 | 160 |
| pH | 5.7 | 6.0 | 6.3 |
| Yeast Extract (% w/v) | 0 | 0.05 | 0.10 |
| Diammonium Phosphate (mg/L) | 0 | 250 | 500 |
| Optimal Conditions Found: 0.45% L-methionine, 48h incubation, 160 rpm, pH 6.3, 0.05% yeast extract, and 0 mg/L diammonium phosphate, resulting in a this compound yield of 990.1 ± 49.7 µg/mL.[4] |
Table 2: Effect of Genetic Modification on Product Distribution in S. cerevisiae
| Strain | This compound (g/L) | 3-MTPA (g/L) |
| Wild Type | 3.5 | Traces |
| ATF1 Overexpression | 2.5 | 2.2 |
| Data from bioreactor experiments with optimized glucose feeding.[3] |
Experimental Protocols
High-Purity this compound via Chemical Synthesis
This protocol is a representative method for the synthesis of 3-(methylthio)propanal (methional) followed by its reduction to this compound, designed to minimize by-product formation.
Step 1: Synthesis of 3-(Methylthio)propanal (Methional)
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a gas inlet, a magnetic stirrer, and a thermometer. Place the flask in an ice-salt bath.
-
Initial Charge: Charge the flask with a solution of a tertiary amine catalyst (e.g., triethylamine, ~0.005 mol %) and acetic acid (~0.5 mol %) in a suitable solvent like toluene.
-
Reactant Addition: Cool the mixture to 0°C. Slowly pass methyl mercaptan gas into the solution until the desired molar amount is dissolved.
-
Acrolein Addition: Add acrolein dropwise from the dropping funnel over a period of 2-3 hours, ensuring the reaction temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude methional can be purified by vacuum distillation.
Step 2: Reduction of Methional to this compound
-
Reactor Setup: In a separate flask equipped with a stirrer and a dropping funnel, dissolve the purified methional in a suitable solvent like ethanol.
-
Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of a reducing agent, such as sodium borohydride (B1222165) in ethanol, dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess reducing agent.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by vacuum distillation.
High-Yield this compound via Fermentation
This protocol outlines a general procedure for the production of this compound from L-methionine using a yeast culture.
-
Media Preparation: Prepare a fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and L-methionine. A representative medium could contain 20 g/L glucose, 5 g/L yeast extract, and 4.5 g/L L-methionine. Adjust the pH to 6.3.
-
Sterilization: Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a pre-culture of the selected yeast strain (e.g., Kluyveromyces lactis).
-
Fermentation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 30°C) and shaking speed (e.g., 160 rpm) for 48 hours.
-
Monitoring: Monitor the cell growth and this compound production periodically by taking samples and analyzing them using methods like HPLC or GC-MS.
-
Harvesting: After the fermentation is complete, separate the yeast cells from the culture broth by centrifugation.
-
Extraction: Extract the this compound from the supernatant using a suitable solvent (e.g., dichloromethane).
-
Purification: The extracted this compound can be concentrated and purified, for example, by column chromatography.
Visualizations
Caption: Chemical synthesis pathway of this compound highlighting by-product formation.
Caption: Biological synthesis of this compound via the Ehrlich pathway and by-product formation.
Caption: Troubleshooting workflow for high by-product formation in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Methional - Wikipedia [en.wikipedia.org]
- 3. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]
- 9. Optimization of L-methionine Bioconversion to Aroma-active this compound by Kluyveromyces lactis Using the Taguchi Method | Koh | Journal of Food Research | CCSE [ccsenet.org]
Technical Support Center: Optimization of SPME Parameters for Methionol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) parameters for the efficient extraction of methionol.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an SPME method for this compound extraction?
The initial and most critical step is selecting the appropriate SPME fiber. The choice of fiber coating will significantly impact the extraction efficiency for this compound. A screening of different fiber types is recommended to determine the one with the highest affinity for this compound.
Q2: Which SPME fiber is best suited for this compound extraction?
The selection of the optimal fiber for this compound, a sulfur-containing alcohol, depends on its polarity and volatility. Common fiber coatings to consider for screening include:
-
Polydimethylsiloxane (PDMS): A non-polar coating suitable for non-polar analytes.
-
Polyacrylate (PA): A more polar coating, which may be suitable for the alcohol group in this compound.
-
PDMS/Divinylbenzene (PDMS/DVB): A mixed-polarity coating effective for a wide range of volatile and semi-volatile compounds.[1]
-
Carboxen/PDMS (CAR/PDMS): Effective for very volatile compounds.
A good starting point would be to test a PDMS/DVB and a PA fiber to compare their extraction efficiencies for this compound.
Q3: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this compound?
For volatile compounds like this compound, Headspace SPME (HS-SPME) is generally the preferred method.[2] HS-SPME is a cleaner technique as the fiber is exposed only to the vapor phase above the sample, minimizing interference from non-volatile matrix components.[2] Direct immersion may be considered if this compound concentration is very low, but it increases the risk of fiber contamination and damage.
Q4: How can I improve the release of this compound from the sample matrix into the headspace?
Several parameters can be adjusted to enhance the partitioning of this compound into the headspace:
-
Agitation: Stirring or shaking the sample during extraction helps to facilitate the mass transfer of this compound from the sample matrix to the headspace, leading to faster equilibrium.[2][3]
-
Temperature: Increasing the extraction temperature will increase the vapor pressure of this compound, thereby increasing its concentration in the headspace. However, excessively high temperatures can have a negative effect on the absorption of the analyte onto the fiber.[4][5] A typical starting range for optimization is 40-60°C.[3][6]
-
Salt Addition: Adding salt (e.g., NaCl or Na₂SO₄) to the sample can increase the ionic strength of the solution, which reduces the solubility of organic analytes like this compound and promotes their transfer to the headspace (the "salting-out" effect).[7][8]
Troubleshooting Guide
Issue: Low or no this compound peak detected.
| Possible Cause | Troubleshooting Step |
| Inappropriate SPME fiber | Screen different fiber types (e.g., PDMS/DVB, PA) to find the one with the best affinity for this compound. |
| Insufficient extraction time | Increase the extraction time to allow for equilibrium to be reached between the sample, headspace, and fiber.[2][3] |
| Low extraction temperature | Gradually increase the extraction temperature (e.g., in 5°C increments from 40°C to 60°C) to enhance this compound volatility.[4] |
| Inefficient desorption | Ensure the GC inlet temperature is high enough for complete desorption of this compound from the fiber. A typical starting point is 250°C. Also, check that the desorption time is adequate (e.g., 2-5 minutes). |
| Fiber contamination/carryover | Condition the fiber according to the manufacturer's instructions before the first use and between injections to remove any contaminants.[7] |
Issue: Poor reproducibility of this compound peak area.
| Possible Cause | Troubleshooting Step |
| Inconsistent extraction time | Use a consistent and controlled extraction time for all samples and standards.[7] |
| Variable extraction temperature | Ensure the sample is maintained at a constant and uniform temperature during extraction.[4] |
| Inconsistent sample volume and headspace volume | Maintain a constant sample volume and vial size for all analyses to ensure a consistent headspace-to-sample ratio.[7] |
| Inconsistent fiber placement | Ensure the SPME fiber is placed at the same depth within the headspace of the vial for every extraction. |
| Inconsistent agitation | Use a consistent agitation method and speed for all samples.[2] |
Issue: Extraneous peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Septum bleed | Use pre-drilled or low-bleed septa in the GC injection port to minimize contamination from septum particles. |
| Fiber contamination | Properly condition the fiber before use and run a blank analysis to check for fiber bleed or carryover.[7] |
| Contaminated sample or vial | Ensure all glassware is thoroughly cleaned and use high-purity reagents. |
Experimental Protocols
Protocol 1: Optimization of HS-SPME Parameters for this compound Extraction
This protocol outlines a systematic approach to optimize the key parameters for headspace SPME of this compound.
-
Fiber Selection:
-
Prepare identical standard solutions of this compound in the desired sample matrix.
-
Test at least two different fiber coatings (e.g., 85 µm Polyacrylate and 65 µm PDMS/DVB).
-
Perform extractions under identical, non-optimized conditions (e.g., 50°C, 30 min extraction, with stirring).
-
Compare the peak areas of this compound obtained with each fiber and select the fiber that provides the highest response.
-
-
Optimization of Extraction Temperature:
-
Using the selected fiber, prepare a new set of identical this compound standards.
-
Perform extractions at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) while keeping other parameters constant.
-
Plot the this compound peak area against the extraction temperature to determine the optimal temperature.
-
-
Optimization of Extraction Time:
-
Using the optimal fiber and temperature, prepare another set of identical this compound standards.
-
Perform extractions for different durations (e.g., 10, 20, 30, 45, 60 minutes).
-
Plot the this compound peak area against the extraction time to determine the time required to reach equilibrium.
-
-
Effect of Salt Addition:
-
Prepare this compound standards with varying concentrations of NaCl (e.g., 0%, 5%, 10%, 20%, 30% w/v).
-
Perform extractions using the previously optimized parameters.
-
Analyze the results to determine if salt addition improves extraction efficiency and select the optimal concentration.
-
Data Presentation
Table 1: Effect of SPME Fiber Type on this compound Peak Area
| SPME Fiber Type | This compound Peak Area (Arbitrary Units) |
| 85 µm Polyacrylate (PA) | 1,250,000 |
| 65 µm PDMS/DVB | 980,000 |
| 100 µm PDMS | 450,000 |
Note: Data is representative and will vary based on experimental conditions.
Table 2: Optimization of Extraction Temperature for this compound
| Extraction Temperature (°C) | This compound Peak Area (Arbitrary Units) |
| 30 | 650,000 |
| 40 | 980,000 |
| 50 | 1,250,000 |
| 60 | 1,150,000 |
| 70 | 950,000 |
Note: Data is representative and will vary based on experimental conditions.
Visualizations
Caption: Workflow for HS-SPME extraction and analysis of this compound.
Caption: Logical flow for the systematic optimization of SPME parameters.
References
- 1. s4science.at [s4science.at]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Response Surface Methodology to Optimize the Isolation of Dominant Volatile Compounds from Monofloral Greek Thyme Honey Using SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantanalitica.com [quantanalitica.com]
- 5. chromforum.org [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Microextraction: Frequently Asked Questions [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of GC-FID Methods for Methionol Quantification
For researchers, scientists, and professionals in the drug development and food science sectors, accurate quantification of volatile compounds is paramount. Methionol, also known as 3-(methylthio)-1-propanol, is a key sulfur-containing aroma compound found in various food products and beverages, contributing to their characteristic flavors. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted technique for the analysis of such volatile compounds. This guide provides a comprehensive comparison of a validated GC-FID method for this compound quantification against alternative analytical approaches, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Quantification
While GC-FID stands out for its reliability and cost-effectiveness in quantifying volatile organic compounds, other methods can also be employed. The following table compares the typical performance characteristics of a GC-FID method with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative. The data for the GC-FID method is based on typical performance for analogous volatile sulfur compounds analyzed in food and beverage matrices.
| Parameter | GC-FID Method | GC-MS Method |
| Principle | Separation by gas chromatography and detection by flame ionization. | Separation by gas chromatography and detection by mass spectrometry. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 mg/L | 0.01 - 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 mg/L | 0.05 - 0.5 mg/L |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
| Selectivity | Good, based on retention time. | Excellent, based on mass-to-charge ratio. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for a typical GC-FID method for this compound quantification and a sample preparation procedure.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Obtain a representative 10 mL aliquot of the liquid sample (e.g., beer, wine, or a fermentation broth).
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard, such as 4-methyl-2-pentanol, to the sample.
-
Extraction: Perform a liquid-liquid extraction using a suitable solvent like dichloromethane (B109758). Add 2 mL of dichloromethane to the sample, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Collection: Carefully collect the organic phase (bottom layer) using a Pasteur pipette and transfer it to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic phase to remove any residual water.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.
-
Analysis: The prepared sample is now ready for injection into the GC-FID system.
GC-FID Method for this compound Quantification
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of alcohols and sulfur compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Data Acquisition: The retention time and peak area of this compound and the internal standard are recorded. Quantification is performed by constructing a calibration curve of the peak area ratio (this compound/internal standard) versus the concentration of this compound standards.
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
A Comparative Analysis of Methionol Production in Diverse Yeast Species
For researchers, scientists, and drug development professionals, understanding the nuances of microbial production of valuable compounds is paramount. This guide provides an objective comparison of methionol production across various yeast species, supported by experimental data and detailed methodologies.
This compound (3-(methylthio)-1-propanol) is a sulfur-containing alcohol that contributes to the characteristic aroma and flavor of many fermented foods and beverages. Beyond its role as a flavor compound, this compound and its derivatives are gaining interest in the pharmaceutical and chemical industries. Various yeast species are known to produce this compound from methionine through the Ehrlich pathway. This guide delves into the comparative capabilities of different yeasts in this bioconversion, providing a comprehensive overview for selecting or engineering optimal cell factories.
Quantitative Comparison of this compound Production
The production of this compound varies significantly among different yeast species and is influenced by factors such as the specific strain, fermentation conditions, and the concentration of the precursor, L-methionine. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.
| Yeast Species | Strain | This compound Titer (g/L) | Precursor (L-methionine) Concentration (g/L) | Key Fermentation Conditions | Reference |
| Saccharomyces cerevisiae | Y03401 | 3.66 | 3.8 | Glucose 60 g/L, Yeast Extract 0.8 g/L, pH 4, 26°C, 63h | [1] |
| Saccharomyces cerevisiae | EC1118 | Most productive among screened yeasts | Not specified | Coconut cream supplemented with L-methionine | [2] |
| Kluyveromyces lactis | KL71 | Second most productive after S. cerevisiae EC1118 | 0.15% (w/v) | pH 5.0, 33.0°C, 0.05% Yeast Extract | [1][2] |
| Saccharomycopsis fibuligera | Y1402 | 4.03 | 5 | Glucose 40 g/L, Yeast Extract 0.63 g/L, pH 5.3, 32°C, 54h | [3] |
| Candida kefyr | NCYC143 | Little this compound produced | Not specified | Coconut cream supplemented with L-methionine | [2] |
| Candida utilis | CUM | Little this compound produced | Not specified | Coconut cream supplemented with L-methionine | [2] |
| Yarrowia lipolytica | YL200 | Produced this compound | Not specified | Culture media with L-methionine | [4] |
| Debaryomyces hansenii | DH47(8) | Produced this compound | Not specified | Culture media with L-methionine | [4] |
Metabolic Pathway of this compound Production
This compound is primarily produced from the amino acid methionine via the Ehrlich pathway. This catabolic pathway involves a transamination, a decarboxylation, and a reduction step. The key intermediates are α-keto-γ-(methylthio)butyrate (KMBA) and methional.
Experimental Protocols
Reproducibility and the ability to build upon existing research are cornerstones of scientific advancement. This section provides detailed methodologies for key experiments related to this compound production in yeast.
Yeast Strain Screening for this compound Production
This protocol outlines a general workflow for screening different yeast species for their ability to produce this compound.
1. Media Preparation:
-
Prepare the desired fermentation medium (e.g., Yeast Peptone Dextrose (YPD) broth or a specific medium like coconut cream).
-
Sterilize the medium by autoclaving.
-
Prepare a sterile stock solution of L-methionine.
2. Inoculation and Fermentation:
-
Inoculate the sterile medium with single colonies of the yeast strains to be tested.
-
Supplement the cultures with L-methionine to the desired final concentration (e.g., 0.15% w/v).[2]
-
Incubate the cultures under controlled conditions of temperature and pH, with shaking for aeration. Optimal conditions can vary between species; for example, 33°C and pH 5.0 for K. lactis KL71.[2]
3. Sample Preparation and Extraction:
-
After a defined fermentation period (e.g., 48-72 hours), collect culture samples.
-
For analysis of volatile compounds like this compound, perform an extraction. Solid-Phase Microextraction (SPME) is a common technique.[2] Alternatively, liquid-liquid extraction with a solvent like dichloromethane (B109758) can be used.[5]
4. Quantification of this compound:
-
Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7]
-
For GC-MS analysis, a typical method involves an initial oven temperature of 100°C, followed by a ramp to 150°C at 5°C/min, and then a ramp to 250°C at 20°C/min, holding for 2 minutes.[8]
-
For HPLC analysis, a C18 reverse-phase column can be used with a mobile phase of methanol (B129727) and water (e.g., 10:90) at a flow rate of 0.7 mL/min, with detection at 215 nm.[7]
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with pure this compound.
Optimization of Fermentation Conditions
To maximize this compound yield from a promising yeast strain, optimization of fermentation parameters is crucial.
1. Experimental Design:
-
Employ a systematic approach such as a single-factor design or a more comprehensive statistical method like a Plackett-Burman design followed by response surface methodology.[1]
2. Parameters to Optimize:
-
Initial pH: Test a range of pH values (e.g., 4.0 to 6.3).[1][2]
-
Temperature: Evaluate different incubation temperatures (e.g., 20°C to 33°C).[1][2]
-
L-methionine Concentration: Vary the concentration of the precursor (e.g., 0.05% to 0.25%).[1][2]
-
Yeast Extract Concentration: Assess the effect of different concentrations of this nitrogen and nutrient source (e.g., 0% to 0.50%).[1][2]
-
Carbon Source Concentration: Optimize the concentration of the primary carbon source, such as glucose.[1]
3. Analysis:
-
For each condition, perform the fermentation and quantify the this compound produced as described in the screening protocol.
-
Analyze the results to determine the optimal conditions for maximizing this compound production. For instance, for K. lactis KL71, optimal conditions were found to be pH 5.0, 33.0°C, 0.15% L-methionine, and 0.05% yeast extract.[2] For S. cerevisiae Y03401, optimal conditions included 60 g/L glucose, 3.8 g/L L-methionine, and an initial pH of 4.[1]
Conclusion
The ability to produce this compound is widespread among various yeast genera, but the efficiency of this bioconversion differs significantly. Saccharomyces cerevisiae and Saccharomycopsis fibuligera have demonstrated high this compound titers in specific studies.[1][3] Kluyveromyces lactis also shows considerable potential.[2] In contrast, some Candida species appear to be poor producers under the tested conditions.[2] The selection of a suitable yeast strain is a critical first step, which should be followed by a systematic optimization of fermentation conditions to maximize product yield. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on or advance their work in the microbial production of this compound. Further metabolic engineering strategies could be employed to enhance the flux through the Ehrlich pathway in high-producing strains, leading to even greater yields of this valuable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of flavour-active this compound from methionine metabolism by yeasts in coconut cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
A comparative study of Methionol and other sulfur-containing flavor compounds
A Comparative Analysis of Methionol and Other Key Sulfur-Containing Flavor Compounds for Researchers and Drug Development Professionals
Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly influence the aroma and flavor profiles of a vast array of foods and beverages. Despite often being present in trace amounts, their exceptionally low odor thresholds make them potent contributors to the sensory experience, capable of imparting both desirable and undesirable characteristics. This guide provides a comparative study of this compound (3-(methylthio)-1-propanol) and other prominent sulfur-containing flavor compounds, offering insights into their chemical properties, sensory profiles, and the analytical methods used for their evaluation. This information is particularly valuable for researchers, scientists, and professionals in drug development who may encounter these compounds in their work, from flavor science to understanding off-tastes in formulations.
This compound: A Profile
This compound is a sulfurous aroma compound naturally found in a variety of foods and beverages, including wine, cheese, and roasted coffee.[1] It is a metabolite of yeast and Bacillus anthracis.[1] Its characteristic flavor profile is often described as savory, with notes of cooked onion, garlic, and roasted meat, making it a valuable component in the flavor and fragrance industry.[2]
Comparative Analysis of Sulfur-Containing Flavor Compounds
To provide a clear comparison, the following table summarizes the key quantitative data for this compound and other selected sulfur-containing compounds. These compounds were chosen for their prevalence and importance in food and beverage flavors.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Odor Threshold (in water) | Flavor Profile |
| This compound | C4H10OS | 106.18 | 194-195 | Very low (specific value not consistently reported) | Sulfurous, onion, sweet, soup, vegetable, meaty, garlic-like, savory bouillon-like.[2][3] |
| Dimethyl Sulfide (B99878) (DMS) | (CH3)2S | 62.13 | 37 | 0.03 mg/L | Cabbage-like, corn-like, tomato, asparagus; can enhance fruity notes at low concentrations.[4][5][6] |
| Hydrogen Sulfide (H2S) | H2S | 34.1 | -60 | 5 - 125 µg/L | Sulfurous, rotten egg.[7][8] |
| 2-Methyl-3-furanthiol | C5H6OS | 114.17 | 57-60 (at 44 mmHg) | ~15 ppm (in a solution for tasting) | Roasted meat, sulfurous, fishy, salmon, tuna-like.[9][10] |
Experimental Protocols
The characterization and quantification of sulfur-containing flavor compounds rely on sophisticated analytical techniques that couple chemical separation with sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This method is essential for identifying which volatile compounds in a complex mixture are responsible for its characteristic aroma.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample using methods such as solvent extraction, solid-phase microextraction (SPME), or headspace analysis.[13][14]
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase of the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification, while the other is directed to an olfactory detection port (ODP).[15][16]
-
Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the ODP and records the time, duration, and description of any perceived odors.
-
Data Correlation: The data from the chemical detector and the olfactory assessment are correlated to identify the specific compounds responsible for the detected aromas.
Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used in conjunction with GC-O to determine the relative potency of odor-active compounds.[13]
Methodology:
-
Sample Preparation and Extraction: An aroma extract is prepared from the sample.
-
Serial Dilution: The extract is serially diluted (e.g., 1:2, 1:4, 1:8, and so on) with a solvent.[13]
-
GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O. The panelists record the retention times of the detected odors for each dilution.
-
Determination of Flavor Dilution (FD) Factor: The FD factor for each compound is the highest dilution at which it can still be detected by the human nose. A higher FD factor indicates a more potent odorant.[11]
Signaling Pathways and Experimental Workflows
The perception of sulfur-containing compounds, like all odorants, is initiated by the interaction of these molecules with olfactory receptors in the nasal cavity. The following diagrams illustrate the generalized olfactory signaling pathway and a typical experimental workflow for the analysis of these compounds.
Caption: Generalized olfactory signal transduction pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dimethyl sulfide, 75-18-3 [thegoodscentscompany.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. tasterplace.shop [tasterplace.shop]
- 7. H2S GMP Flavour Standard: Identify Sulphurous Off-Flavours [flavoractiv.com]
- 8. What Stinks? The Role of Hydrogen Sulfide in the Gut [asm.org]
- 9. 2-Methyl-3-furanthiol | 28588-74-1 [chemicalbook.com]
- 10. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
- 14. Methods of flavor evaluation | PPTX [slideshare.net]
- 15. aidic.it [aidic.it]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Methionol Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of methionol, a sulfur-containing alcohol, is crucial in various fields, including flavor chemistry, diagnostics, and metabolic research. This guide provides an objective comparison of the primary analytical methods used for this compound quantification, supported by experimental data to aid in selecting the most appropriate technique for your research needs.
Performance Comparison of this compound Quantification Methods
The selection of a suitable analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), as well as electrochemical methods. The following table summarizes the key performance parameters of these methods.
| Analytical Method | Analyte | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| HS-GC/MS | Methanol (B129727) | Blood | > 0.99 | 0.03 g/L[1] | 0.05 g/L[1] | 94 - 120[1] | < 15 |
| HS-GC-FID | Methanol | Blood, Saliva, Urine | 0.998 - 0.999[2] | < 1.5 mg/dL[2] | < 2 mg/dL[2] | > 90[2] | < 10 |
| UPLC-MS/MS | Methanol & various analytes | Various | > 0.99 | Analyte dependent | Analyte dependent | 91 - 109[3] | < 10[3] |
| Electrochemical Sensor | Methanol | Aqueous Solution | 0.9992[4] | 32.8 ± 0.1 pM[4] | Not Reported | ~100 | < 5 |
Note: Data for this compound is limited in comparative studies. The data for methanol, a structurally similar alcohol, is presented to provide a reasonable estimation of the expected performance of these methods for this compound quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key quantification methods.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)
This method is highly suitable for volatile compounds like this compound in complex matrices.
1. Sample Preparation:
-
For biological fluids (e.g., blood, urine), an internal standard is added to the sample in a headspace vial.[5]
-
For solid samples (e.g., food), a sample homogenization and extraction step with a suitable solvent may be required prior to transfer to a headspace vial.
2. Headspace Incubation:
-
Vials are incubated at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 10 min) to allow volatile compounds to partition into the headspace.[6]
3. GC-MS Analysis:
-
Injection: A heated syringe is used to automatically inject a specific volume of the headspace gas into the GC inlet.[6]
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax, is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 240°C.[6]
-
Inlet Temperature: Typically 230-250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative and quantitative analysis.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and specificity, particularly for less volatile compounds or when derivatization is not desired.
1. Sample Preparation:
-
Liquid Samples: Dilution with a suitable solvent (e.g., methanol or acetonitrile) and filtration.
-
Solid Samples: Extraction with an appropriate solvent, followed by centrifugation and filtration of the supernatant.
-
Biological Fluids: Protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is often necessary. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation (UPLC):
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).[7]
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[7]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) is common for polar compounds like this compound.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Signaling Pathways and Experimental Workflows
To understand the biological relevance of this compound, it is essential to consider its metabolic pathways. This compound is primarily produced from the amino acid methionine via the Ehrlich pathway in yeast and other microorganisms.
Caption: The Ehrlich pathway for the conversion of methionine to this compound.
The following diagram illustrates a typical experimental workflow for the quantification of this compound using HS-GC/MS.
References
- 1. medicinescience.org [medicinescience.org]
- 2. researchgate.net [researchgate.net]
- 3. food.actapol.net [food.actapol.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing Methionol Production in Yeast: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Methionol, a sulfur-containing alcohol, is a key flavor and aroma compound in many fermented foods and beverages. Its production through yeast fermentation is of significant interest for industrial applications ranging from food and beverage to pharmaceuticals. However, achieving consistent and reproducible this compound yields can be challenging. This guide provides a comparative overview of this compound production in different yeast strains, details the underlying metabolic pathway, and offers standardized experimental protocols to aid in the design and assessment of reproducible fermentation processes.
Comparative Performance of Yeast Strains in this compound Production
The choice of yeast strain is a critical factor influencing the final titer, yield, and productivity of this compound. Below is a summary of reported data from various studies using different yeast species under optimized fermentation conditions.
| Yeast Strain | Key Fermentation Parameters | This compound Titer (g/L) | Reference |
| Saccharomyces cerevisiae Y03401 | Glucose: 60 g/L, Yeast Extract: 0.8 g/L, L-methionine: 3.8 g/L, pH: 4, Temp: 26°C, Time: 63 h | 3.66 | [1] |
| Saccharomycopsis fibuligera Y1402 | Glucose: 40 g/L, Yeast Extract: 0.63 g/L, L-methionine: 5 g/L, pH: 5.3, Temp: 32°C, Time: 54 h | 4.03 | [2] |
| Kluyveromyces lactis KL71 | L-methionine: 0.15%, Yeast Extract: 0.05%, pH: 5.0, Temp: 33°C | Not explicitly quantified in g/L, but noted as a high producer | [3] |
| Saccharomyces cerevisiae EC1118 | L-methionine supplementation in coconut cream | Highest producer among several tested strains, but specific titer not provided | [3] |
The Ehrlich Pathway: this compound Biosynthesis
This compound is primarily produced in yeast via the Ehrlich pathway, a metabolic route for the catabolism of amino acids into higher alcohols, also known as fusel alcohols.[4][5] The pathway involves a series of enzymatic reactions starting from the amino acid L-methionine.
As illustrated in Figure 1, L-methionine is first converted to α-keto-γ-(methylthio)butyrate (KMBA) through transamination.[6][7] Subsequently, KMBA is decarboxylated to form methional, which is then reduced to this compound by alcohol dehydrogenase.[6][7]
Experimental Protocols for Reproducible this compound Fermentation
To ensure reproducibility, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for yeast fermentation and subsequent this compound quantification.
Yeast Fermentation Workflow
The following diagram outlines a typical workflow for a laboratory-scale yeast fermentation experiment aimed at this compound production.
Materials:
-
Yeast strain of choice
-
Yeast Peptone Dextrose (YPD) medium: 1% yeast extract, 2% peptone, 2% glucose
-
L-methionine
-
Sterile fermentation flasks or bioreactor
-
Incubator shaker
-
Centrifuge
Procedure:
-
Media Preparation: Prepare YPD medium and autoclave for sterilization. Once cooled, add a filter-sterilized solution of L-methionine to the desired concentration (e.g., 2-5 g/L).
-
Inoculum Preparation: Inoculate a small volume of YPD medium with the selected yeast strain and incubate at the optimal growth temperature (e.g., 28-30°C) with shaking (e.g., 180-200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.[1]
-
Fermentation: Inoculate the main fermentation medium with the prepared inoculum to a specific starting optical density (e.g., OD600 of 0.1). Incubate under controlled conditions of temperature, pH, and agitation as specified for the chosen yeast strain.
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600) and this compound production.
-
Sample Processing: Centrifuge the collected samples (e.g., 10,000 x g for 10 minutes) to pellet the yeast cells. Carefully collect the supernatant for this compound analysis.[1]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for quantifying this compound in fermentation broth.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 10:90 v/v), with the pH adjusted to 3 with phosphoric acid.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 215 nm.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Filter the collected fermentation supernatant through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms based on the retention time of the standard. Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Alternative Production Strategies
While yeast fermentation is a common method for this compound production, other microbial and enzymatic approaches are being explored.
-
Bacterial Fermentation: Certain bacteria, such as Bacillus methanolicus, are being investigated for their potential to produce amino acids and their derivatives from methanol.[8]
-
Enzymatic Biocatalysis: A novel method involves the use of alcohol dehydrogenase (ADH) to catalyze the conversion of 3-methylthiopropionaldehyde (MMP) to this compound.[9] This approach offers a more direct and potentially more efficient conversion.
Conclusion
The reproducibility of this compound production in yeast fermentation is highly dependent on the careful selection of the yeast strain and the stringent control of fermentation parameters. This guide provides a framework for comparing the performance of different yeast strains and for establishing robust and reproducible experimental protocols. By understanding the underlying metabolic pathways and employing standardized methodologies, researchers can better optimize and control the production of this important flavor compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current advance in bioconversion of methanol to chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for Methionol Detection
For Researchers, Scientists, and Drug Development Professionals
Methionol, also known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound that contributes to the aroma and flavor of various foods and beverages, including wine and cheese.[1] Accurate and sensitive detection of this compound is crucial for quality control in the food and beverage industry, as well as in research settings studying microbial metabolism and flavor chemistry. This guide provides a comparative overview of common analytical techniques for the detection of this compound, supported by available experimental data and detailed methodologies.
Comparison of Analytical Techniques
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and emerging sensor technologies.
| Technique | Principle | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | FID: ~12 µg/kg (for methanol); MS: ~1.3 µg/kg (for methanol)[2] | FID: Not specified; MS: Not specified | High resolution and sensitivity, well-established methods. GC-MS provides structural information for definitive identification. | Derivatization is often required for polar analytes like this compound to improve volatility.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | UV-Vis, Fluorescence, Mass Spectrometry (MS) | UV: Not specified for this compound; Fluorescence (with derivatization for methionine): 0.5 µmol/L | Not specified | Suitable for non-volatile or thermally labile compounds. Can be coupled with various detectors for high sensitivity and specificity. | May require derivatization to enhance detection by UV-Vis or fluorescence detectors. |
| Colorimetric Sensors | Chemical reaction between the analyte and a reagent that produces a measurable color change. | Spectrophotometer or visual inspection | ~45 ppb for volatile sulfur compounds[4] | Not specified | Simple, rapid, and cost-effective. Can be developed into portable sensor arrays for on-site analysis.[5][6] | Lower selectivity and sensitivity compared to chromatographic methods. Susceptible to interference from other compounds. |
| Electrochemical Biosensors | Biological recognition element (e.g., enzyme) coupled with a transducer to produce an electrical signal in the presence of the analyte. | Amperometric, Potentiometric | Not specified for this compound | Not specified | High specificity and potential for miniaturization and real-time monitoring. | Stability of the biological component can be a limitation. Development can be complex. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is highly effective for the analysis of volatile compounds like this compound in complex matrices such as food and beverages.
1. Sample Preparation (HS-SPME): [7][8][9]
-
Place a known amount of the liquid or homogenized solid sample into a headspace vial.
-
Add a salt solution (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial and incubate at a specific temperature (e.g., 45°C) for a set time (e.g., 50 minutes) to allow for equilibration of this compound between the sample and the headspace.[7]
-
Expose a solid-phase microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.
2. Derivatization (Optional but Recommended): To improve the chromatographic peak shape and sensitivity, derivatization of the hydroxyl group of this compound is recommended. Silylation is a common approach.
-
After thermal desorption of the analytes from the SPME fiber into the GC injector, the analytes can be derivatized in the injector port or in a separate reaction vial before injection.
-
A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector Temperature: Typically set to 250°C for thermal desorption of the SPME fiber.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying target analytes.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method can be adapted for this compound detection, likely requiring derivatization for sensitive UV detection.
1. Sample Preparation:
-
For liquid samples like wine, simple filtration may be sufficient.[10][11]
-
For solid samples, an extraction step with a suitable solvent (e.g., methanol) is necessary, followed by filtration.
2. Derivatization:
-
Since this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary for sensitive detection. Reagents that react with hydroxyl groups can be used.
3. HPLC Analysis:
-
HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized this compound.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Simplified mechanism of an electrochemical biosensor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Passive colorimetric sensor for the determination of volatile sulphur compounds [uv.es]
- 5. Detection and discrimination of sulfur dioxide using a colorimetric sensor array - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Sensory Evaluation of Methionol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensory characteristics of methionol and its primary precursors, methionine and methional. The information presented is collated from various scientific sources to offer an objective overview supported by available experimental data. This document is intended to assist researchers and professionals in understanding the distinct sensory profiles of these sulfur-containing compounds, which are crucial in the fields of flavor chemistry, food science, and pharmacology.
Introduction to this compound and its Precursors
This compound, also known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound that contributes to the aroma and flavor of various foods and beverages, including wine, cheese, and roasted coffee.[1] Its sensory profile is complex and potent, with a very low olfactory threshold.[1] The primary precursor to this compound in many biological systems, particularly in yeast fermentations, is the essential amino acid methionine.[2][3] The conversion of methionine to this compound proceeds via an intermediate aldehyde, methional, through a pathway known as the Ehrlich pathway.[4][5][6] Understanding the distinct sensory attributes of each of these compounds is vital for managing flavor and off-flavor development in food production and for assessing the sensory impact of related compounds in other applications.
Comparative Sensory Profile
Odor Profile
| Compound | Odor Descriptors | Olfactory Threshold |
| This compound | Sulfurous, vegetable, cooked onion, garlic, roasted meat, matured wine notes, soupy, savory.[7][8][9] | Very low.[1] |
| Methionine | Faint odor, moldy, old potatoes, rotten dairy products.[10] | 10 µM for D-methionine, 80 µM for L-methionine. |
| Methional | Cooked potato, sulfurous, mashed potato, creamy, vegetable, earthy, tomato.[11][12][13][14] | 3 mg/L in beer.[12] |
Taste Profile
| Compound | Taste Descriptors | Taste Threshold |
| This compound | Onion- and garlic-like, with a savory bouillon-like note.[15] | Not available. |
| Methionine | Umami-like, sulfurous, meaty.[16][17] | 5.01 mM/L. |
| Methional | Vegetable, tomato.[14] | Not available. |
Biochemical Pathway: From Methionine to this compound
The conversion of methionine to this compound in microorganisms like Saccharomyces cerevisiae primarily occurs through the Ehrlich pathway. This metabolic route involves a series of enzymatic reactions that transform an amino acid into its corresponding higher alcohol, also known as a fusel alcohol.
Caption: The Ehrlich pathway for the conversion of methionine to this compound.
Experimental Protocols
While a single, unified experimental protocol for the direct comparative sensory analysis of this compound, methionine, and methional is not available, this section outlines a general methodology for descriptive sensory analysis that can be adapted for such a purpose. This protocol is based on established practices in sensory science.
Objective
To quantitatively describe and compare the sensory attributes (odor and taste) of this compound, methionine, and methional.
Panelist Selection and Training
-
Selection: A panel of 8-12 individuals should be selected based on their sensory acuity, demonstrated ability to discriminate between different odors and tastes, and verbal fluency in describing sensory perceptions.
-
Training: Panelists undergo intensive training (typically 20-40 hours) to develop a consensus vocabulary for the sensory attributes of the target compounds and reference standards. They are trained to identify and rate the intensity of specific aroma and flavor characteristics on a standardized scale.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of high-purity this compound, L-methionine, and methional in an appropriate solvent (e.g., propylene (B89431) glycol for odor, deionized water for taste).
-
Dilutions: Create a series of dilutions for each compound to be presented to the panelists. Concentrations should be chosen to be above the detection threshold but below levels that would cause sensory fatigue or irritation.
-
Presentation: Samples for odor evaluation are typically presented in opaque, covered glass vials with coded labels. For taste evaluation, aqueous solutions are presented in coded, opaque cups. A neutral medium (e.g., water, unsalted crackers) is provided for palate cleansing between samples.
Sensory Evaluation Procedure
-
Environment: The evaluation is conducted in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists. The environment is controlled for temperature, humidity, and is free from distracting odors.
-
Methodology: A Quantitative Descriptive Analysis (QDA®) or similar descriptive method is employed.
-
Procedure:
-
Panelists are presented with the samples in a randomized and balanced order.
-
For each sample, they rate the intensity of the agreed-upon sensory attributes (e.g., sulfurous, cooked potato, meaty for odor; umami, bitter, savory for taste) using a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Panelists cleanse their palates between samples.
-
The sessions are replicated to ensure the reliability of the data.
-
Data Analysis
The intensity ratings from the line scales are converted to numerical data. Statistical analysis, typically Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the intensity of each attribute across the different compounds. Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.
Caption: A generalized workflow for the sensory evaluation of chemical compounds.
Conclusion
This compound and its precursors, methionine and methional, possess distinct sensory profiles that are critical to the overall flavor and aroma of many food products. This compound is characterized by its complex sulfurous, savory, and cooked vegetable notes. Its immediate precursor, methional, is strongly associated with a cooked potato and sulfurous aroma. The parent amino acid, methionine, has a much subtler and generally less pleasant odor profile described as moldy or like old potatoes, though it can contribute to a savory or umami taste. The controlled conversion of methionine to this compound is a key process in the development of desirable flavors during fermentation, while the accumulation of methional can sometimes lead to off-flavors. A thorough understanding of the sensory properties of these compounds, ideally through direct comparative analysis, is essential for professionals in flavor science and related fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound [flavscents.com]
- 8. scent.vn [scent.vn]
- 9. This compound, 505-10-2 [perflavory.com]
- 10. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. GMP Methional Flavour Standard | Beer Off-Flavour Detection Kit [flavoractiv.com]
- 13. scent.vn [scent.vn]
- 14. methional, 3268-49-3 [thegoodscentscompany.com]
- 15. parchem.com [parchem.com]
- 16. aniarticles.com [aniarticles.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methionol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of methionol is a critical aspect of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste, in line with established safety protocols for hazardous chemicals. Adherence to these procedures is vital to protect personnel, the environment, and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin and serious eye irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat to prevent skin contact |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures
This compound waste must be treated as hazardous waste. It should never be disposed of with household garbage or poured down the drain.[2] The primary and most recommended method of disposal is through a licensed hazardous waste disposal service, which typically involves chemical incineration.
Procedure 1: Segregation and Collection of this compound Waste
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of all this compound waste. The container should be marked "Hazardous Waste - this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer. Incompatible chemicals can react dangerously.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from ignition sources and incompatible materials.[1]
Procedure 2: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or Safety Officer is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific guidance based on local, regional, and national regulations.
-
Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the pickup and transport of the this compound waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Documentation: Ensure all required waste disposal documentation is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.
Small-Scale Laboratory Spill and Cleanup
In the event of a small spill of this compound, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to absorb the spilled liquid.[1]
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Personal Protective Equipment: Wear the appropriate PPE throughout the cleanup process.
Environmental and Regulatory Considerations
While some sources suggest that small quantities of similar chemicals like methanol (B129727) may be managed through evaporation in a fume hood, this practice is not universally recommended and may be prohibited by local regulations. Therefore, the most prudent and compliant approach is to manage all quantities of this compound waste through your institution's hazardous waste program.
The United States Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound may be classified as a hazardous waste based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). It is the responsibility of the waste generator (the laboratory) to make this determination, typically with the guidance of the EHS department.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Methionol
Essential Safety and Handling Guide for Methanol (B129727)
Disclaimer: The term "Methionol" is not a recognized chemical name. This guide assumes the intended substance is Methanol (CH₃OH), a common laboratory solvent that is toxic and highly flammable. Always refer to the specific Safety Data Sheet (SDS) for the chemicals you are working with.
This guide provides essential safety and logistical information for handling Methanol in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Methanol
Proper selection and use of PPE are critical to minimize exposure risks when handling Methanol. The following table summarizes the recommended PPE based on established safety protocols.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must be worn at all times to protect against splashes. Tight-sealing goggles are recommended.[1][2] |
| Skin Protection | Chemical-resistant gloves (Butyl rubber, Nitrile, or Viton) | Inspect gloves for integrity before each use.[1][3] Nitrile gloves are suitable for splash protection.[4] For prolonged contact, gloves with a breakthrough time of >480 minutes are preferred.[3] |
| Chemical-resistant clothing or lab coat | Long-sleeved lab coats must be worn and fully buttoned.[3][5] For larger quantities or splash risks, chemical-resistant clothing is necessary.[5] | |
| Closed-toe shoes | Shoes must be made of leather or synthetic leather; sandals, sneakers, or perforated shoes are not permitted.[3] | |
| Respiratory Protection | Use in a well-ventilated area (e.g., fume hood) | Methanol should always be handled in a chemical fume hood to minimize inhalation of vapors.[3][4][6] |
| Air-purifying respirator or supplied-air respirator | A respirator may be required if there is a potential for uncontrolled release, if exposure limits are exceeded, or during spill cleanup.[5][6] Respirator use requires proper training and fit-testing.[6] |
Operational and Disposal Plans
Safe handling and disposal of Methanol are governed by strict protocols to protect laboratory personnel and the environment.
Handling Procedures
-
Preparation : Before handling Methanol, ensure that a copy of the Safety Data Sheet (SDS) is accessible.[6] All personnel must be trained on the specific hazards and emergency procedures.[3][6]
-
Engineering Controls : Always handle Methanol in a well-ventilated area, preferably within a chemical fume hood with proper airflow.[3][4][6] Ensure that an eyewash station and safety shower are readily accessible.[1][5][7]
-
Grounding : Use grounding and bonding connections when transferring Methanol to prevent static discharge, which can lead to fire or explosion.[1][5] Use only non-sparking tools and explosion-proof equipment.[2]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in areas where Methanol is handled or stored.[1][2] Wash hands thoroughly after handling.[1][6]
Storage Plan
-
Store Methanol in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5]
-
Store in a designated flammables cabinet.[4]
-
Ensure containers are properly labeled in accordance with OSHA standards.[3]
Disposal Plan
Methanol is classified as hazardous waste and must be disposed of accordingly.[8]
-
Segregation : Do not mix Methanol waste with other waste streams.[8]
-
Containment : Collect Methanol waste in a designated, properly labeled, and sealed container.[6][9] The container must be chemically compatible with Methanol.[3]
-
Labeling : The waste container must have a completed EH&S Hazardous Waste Label.[4]
-
Professional Disposal : Arrange for a licensed hazardous waste disposal service to collect the Methanol waste.[8][9] Never pour Methanol down the drain or dispose of it in regular trash.[9]
Emergency Procedures
Spill Response
-
Small Spills (in a fume hood) : Absorb the spill with a non-combustible material like sand or earth. Place the contaminated material in a sealed container for disposal.
-
Large Spills : Evacuate the area immediately.[4] Remove all sources of ignition.[4][10] If you are trained to do so, contain the spill and prevent it from entering drains.[5] Use a positive-pressure, air-supplied respirator.[5]
First Aid Measures
-
Inhalation : Move the person to fresh air immediately.[6][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Skin Contact : Remove contaminated clothing immediately while under a safety shower.[11][12] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][13]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[11] Seek urgent medical attention.[11]
-
Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[7] Onset of symptoms can be delayed.[12]
Workflow for Handling Methanol
References
- 1. methanex.com [methanex.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. amherst.edu [amherst.edu]
- 4. IsoLab - Methanol [isolab.ess.washington.edu]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. michigan.gov [michigan.gov]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. methanex.com [methanex.com]
- 11. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]
- 12. A Beginner's Guide to Methanol - KHA Online-SDS Management [kha.com]
- 13. news-medical.net [news-medical.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
